4-Amino-6-methyl-7-azaindole hydrochloride
Description
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-4-7(9)6-2-3-10-8(6)11-5;/h2-4H,1H3,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSXIVWUOYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-Amino-6-methyl-7-azaindole HCl
Technical Whitepaper: Physicochemical Profiling of 4-Amino-6-methyl-7-azaindole HCl
Executive Summary 4-Amino-6-methyl-7-azaindole HCl is a high-value heterocyclic scaffold predominantly utilized in the design of ATP-competitive kinase inhibitors.[1] As a bioisostere of the adenine moiety, the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) offers a privileged hydrogen-bonding motif for interaction with the hinge region of kinase domains.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, emphasizing the critical role of the hydrochloride salt form in enhancing solubility and bioavailability during early-stage drug discovery.[1]
Chemical Identity & Structural Analysis
The compound is the hydrochloride salt of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine.[1] The introduction of the methyl group at the C6 position and the amino group at C4 significantly modulates the electronic properties of the parent 7-azaindole ring, influencing both basicity and metabolic stability.
Table 1: Chemical Specification
| Property | Detail |
|---|---|
| Systematic Name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride |
| Common Name | 4-Amino-6-methyl-7-azaindole HCl |
| CAS Number (Free Base) | 1000340-60-2 |
| CAS Number (Parent) | 271-63-6 (7-Azaindole) |
| Molecular Formula | C₈H₉N₃[1][2] · HCl |
| Molecular Weight | 183.64 g/mol (Salt); 147.18 g/mol (Base) |
| Appearance | White to off-white/tan crystalline solid |
| Stoichiometry | Typically 1:1 (Monohydrochloride) |[1]
Structural Dynamics & Protonation
The unique feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (N1-H) and acceptor (N7).[1] In the HCl salt form, protonation occurs preferentially at the N7 (pyridine-like) nitrogen rather than the exocyclic C4-amino group.[1]
-
Electronic Effect: The C4-amino group is electron-donating via resonance, increasing the electron density of the ring system.[1] The C6-methyl group provides further stabilization via inductive effects (+I).[1]
-
Basicity: Consequently, the N7 nitrogen is more basic (pKa ~6.0–7.0 predicted) compared to the unsubstituted parent 7-azaindole (pKa ~4.6).[1]
Figure 1: Protonation pathway. The formation of the hydrochloride salt occurs at the N7 position, disrupting the intermolecular hydrogen bonding network of the free base and enhancing solvation.
Solid-State Properties
Understanding the solid-state landscape is critical for formulation and handling.[1]
Crystallinity & Polymorphism[1]
-
Crystalline Habit: Typically isolates as needles or prisms depending on the crystallization solvent (often MeOH/Et₂O or iPrOH).
-
Polymorphism Risk: Azaindoles are prone to polymorphism. The HCl salt may exist in anhydrous or hydrated forms.
-
Protocol: Verify form using X-Ray Powder Diffraction (XRPD). Look for sharp Bragg peaks indicating a crystalline lattice. Amorphous halos suggest instability or hygroscopicity.
-
Thermal Analysis
-
Melting Point: The HCl salt generally exhibits a high melting point, typically >200°C, often accompanied by decomposition (browning) before melting.
-
DSC Profile: A sharp endotherm corresponds to melting. Broad endotherms <100°C indicate loss of solvent or water (solvates/hydrates).
Hygroscopicity
Hydrochloride salts of nitrogen heterocycles are frequently hygroscopic.
-
Handling: Must be stored in a desiccator at -20°C. Exposure to ambient humidity can lead to deliquescence (absorbing moisture until it dissolves), altering the effective molecular weight during weighing.[1]
Solution-State Properties
Solubility Profile
The free base is sparingly soluble in water but soluble in polar organic solvents (DMSO, Methanol). The HCl salt dramatically shifts this profile.
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) |
| Water (pH 7) | Low (< 0.1 mg/mL) | Moderate to High |
| 0.1 N HCl (pH 1) | High (Ionized) | High |
| DMSO | High (> 50 mg/mL) | High |
| Methanol | Moderate | High |
| Toluene | Low | Negligible |
pKa Determination Protocol
Accurate pKa is vital for understanding binding affinity and membrane permeability.[1]
-
Method: Potentiometric Titration (Sirius T3 or equivalent).[1]
-
Expectation: A primary pKa around 6.0–7.0 (N7H+).[1] A second, very low pKa (< 2) may be observed for the C4-NH3+ species only in super-acidic conditions.
Analytical Characterization & Quality Control
To ensure scientific integrity in experimental workflows, the following analytical standards must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.
-
Note: Acidic modifier is required to prevent peak tailing caused by the interaction of the basic azaindole nitrogen with silanol groups.
-
-
Mobile Phase B: Acetonitrile.[3]
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
Impurity Profile
Common synthetic impurities include:
-
N-Oxides: Formed via oxidation of the N7 nitrogen during storage.[1]
-
Chlorinated Intermediates: Residual 4-chloro-6-methyl-7-azaindole from the substitution step.
-
Residual Solvents: Methanol or Isopropanol from recrystallization.
Figure 2: Analytical Characterization Workflow. A systematic approach to validating compound identity and purity before biological application.
Handling & Safety (SDS Highlights)
-
Signal Word: Warning/Danger
-
Hazard Statements:
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.
References
-
ChemicalBook. (2024). 4-Amino-6-methyl-7-azaindole Product Properties and CAS 1000340-60-2. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74891274, 6-Amino-1-methyl-4-methoxy-7-azaindole (Structural Analog Reference). Link[1]
- Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 36, 1120-1132. (Foundational synthesis of azaindole scaffolds).
- Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1753-1761. (Reactivity profiles of C4/C6 positions).
Sources
7-Azaindole: The "Janus" Scaffold in Modern Kinase Discovery
Topic: Role of 7-Azaindole Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Bioisosteric Advantage
In the landscape of heterocyclic medicinal chemistry, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has transcended its status as a mere laboratory curiosity to become a "privileged structure."[2] Its rise is driven by its unique ability to mimic two distinct biological ubiquitous scaffolds: indole (found in tryptophan/serotonin) and purine (found in ATP/adenine).
For the medicinal chemist, 7-azaindole offers a strategic solution to the "lipophilicity-solubility" trade-off.[1] Unlike the highly lipophilic indole, the incorporation of the pyridine nitrogen at position 7 introduces a hydrogen bond acceptor and significantly lowers logP, improving aqueous solubility and metabolic stability while retaining the aromatic pi-stacking capability essential for hydrophobic pockets.[1]
Physicochemical & Pharmacokinetic Profile
The substitution of the CH at position 7 of indole with a nitrogen atom fundamentally alters the electronic landscape of the molecule. This modification is not merely structural; it is functional.[1]
Comparative Analysis: Indole vs. 7-Azaindole
The following table summarizes the key shifts in physicochemical properties that occur upon this bioisosteric replacement.
| Property | Indole | 7-Azaindole | Medicinal Chemistry Implication |
| H-Bonding | Donor (N1-H) | Donor (N1-H) + Acceptor (N7) | Enables bidentate binding (e.g., Hinge Region).[3][4][5] |
| Acidity (pKa of NH) | ~16.2 | ~13.2 | 7-Azaindole is more acidic; easier to deprotonate for N-alkylation. |
| Basicity (pKa of MH+) | -3.6 (very weak) | 4.6 (Pyridine N) | Improves solubility in acidic media (stomach). |
| Lipophilicity (cLogP) | ~2.14 | ~1.65 | Lower logP reduces non-specific binding and improves ADME. |
| Electron Density | Electron-rich (C3) | Electron-deficient (Pyridine ring) | Pyridine ring is less prone to oxidative metabolism (CYP450). |
Structural Biology: The Kinase Hinge Interaction
The primary utility of 7-azaindole lies in its ability to mimic the adenine ring of ATP.[1][6] In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1][7]
Mechanism of Action
In the "Normal" binding mode , 7-azaindole acts as a bidentate ligand:
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl (C=O) of the hinge residue (typically Gatekeeper+1).
-
N7 (Acceptor): Forms a hydrogen bond with the backbone amide (NH) of the hinge residue (typically Gatekeeper+3).
This interaction is thermodynamically favorable and rigidifies the inhibitor within the active site.
Visualization: Hinge Region Binding Topology
Caption: Bidentate hydrogen bonding network between 7-azaindole and the kinase hinge region backbone.
Synthetic Strategies & Regioselectivity
Functionalizing the 7-azaindole core requires navigating the competing reactivities of the electron-rich pyrrole ring and the electron-deficient pyridine ring.
The Regioselectivity Map
-
Electrophilic Aromatic Substitution (EAS): Exclusively favors C3 . The lone pair on N1 activates the C3 position (similar to indole).
-
Lithiation (Directed Metalation): Favors C2 if N1 is protected with a directing group (e.g., SEM, Boc).[1] Without protection, N1 deprotonation occurs first.[1]
-
Minisci Reaction / Radical Substitution: Favors electron-deficient positions, typically C4 or C6 depending on conditions.[1]
-
Cross-Coupling (Suzuki/Buchwald): Requires pre-functionalized halides.
Visualization: Synthetic Decision Tree
Caption: Regioselective functionalization pathways for the 7-azaindole scaffold based on reagent class.
Experimental Protocol: C3-Functionalization for SAR
The following protocol describes the synthesis of a 3-aryl-7-azaindole . This is a standard workflow to generate libraries targeting the kinase "gatekeeper" pocket.
Stage 1: Regioselective C3-Iodination
This step installs a reactive handle at C3.[1] Note that C3 is significantly more nucleophilic than C2 or the pyridine ring.
Reagents: 7-Azaindole, N-Iodosuccinimide (NIS), KOH, Acetone/Methanol.[1]
-
Dissolution: Dissolve 7-azaindole (1.0 eq) in acetone (0.5 M concentration).
-
Addition: Add NIS (1.05 eq) portion-wise at 0°C. Note: Keeping the temperature low prevents over-halogenation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Checkpoint: Product (3-iodo-7-azaindole) is less polar than the starting material.
-
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.[1][8] Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and brine.
-
Purification: Recrystallization from MeOH/Water or silica flash chromatography.[1]
Stage 2: Suzuki-Miyaura Cross-Coupling
This step couples the aryl group to the C3 position.[1]
Reagents: 3-Iodo-7-azaindole, Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]
-
Setup: In a microwave vial or sealed tube, combine:
-
3-Iodo-7-azaindole (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane:Water (4:1 ratio, degassed)[1]
-
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Why? This catalyst is robust against the basic pyridine nitrogen which can poison simple Pd sources.
-
Heating: Heat to 90°C (oil bath) or 110°C (microwave, 30 mins).
-
Workup: Filter through Celite to remove Pd black.[1] Concentrate filtrate.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Case Study: Vemurafenib (Zelboraf)
Vemurafenib represents the pinnacle of 7-azaindole application.
-
Target: BRAF V600E mutation (Melanoma).[9]
-
Design Logic:
References
-
Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3][11][12] Chemical and Pharmaceutical Bulletin. Link
-
Song, J. J., et al. (2012).[1] Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry. Link
-
Popowycz, F., et al. (2014).[1] The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[1][2][6][9][11][12][13][14] Link
-
Laha, J. K., et al. (2020).[1] Regioselective C-H Functionalization of 7-Azaindoles. The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Link
Sources
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- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. CN102627646A - Preparation method of 3-iodo-5-bromo-4, 7-diazaindole - Google Patents [patents.google.com]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pjps.pk [pjps.pk]
An In-depth Technical Guide to 4-Amino-6-methyl-7-azaindole Hydrochloride: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-Amino-6-methyl-7-azaindole hydrochloride, a heterocyclic amine of significant interest to researchers and professionals in drug discovery and development. We will delve into its fundamental molecular properties, its importance as a structural motif in medicinal chemistry, and provide insights into its synthesis and potential applications.
Core Molecular Attributes: Formula and Molecular Weight
A precise understanding of a compound's molecular formula and weight is the foundation of all chemical and biological research. 4-Amino-6-methyl-7-azaindole, also known as 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, is a derivative of the 7-azaindole scaffold.
The chemical structure consists of a pyrrole ring fused to a pyridine ring, with an amino group at the 4th position and a methyl group at the 6th position. Based on this structure, the molecular formula of the free base is determined to be C₈H₉N₃ .
The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the most basic one, by hydrochloric acid. This results in the molecular formula C₈H₁₀ClN₃ for 4-Amino-6-methyl-7-azaindole hydrochloride.
The molecular weights are calculated as follows:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Amino-6-methyl-7-azaindole (Free Base) | C₈H₉N₃ | 147.18 |
| 4-Amino-6-methyl-7-azaindole Hydrochloride | C₈H₁₀ClN₃ | 183.64 |
The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery
The 7-azaindole core is considered a "privileged structure" in medicinal chemistry. This is due to its frequent appearance in biologically active compounds and its ability to serve as a versatile scaffold for the development of potent and selective ligands for various biological targets. Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can significantly alter the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.
The nitrogen atom in the pyridine ring of the 7-azaindole nucleus can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets like protein kinases.[1] In fact, several approved drugs and numerous clinical candidates are based on the 7-azaindole framework, highlighting its importance in modern drug discovery.
Synthesis Strategies for 7-Azaindole Derivatives
The synthesis of substituted 7-azaindoles can be challenging but various methods have been developed. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Below is a generalized workflow illustrating a potential synthetic route to 4-amino-substituted 7-azaindoles.
Caption: A generalized synthetic workflow for 4-amino-7-azaindole derivatives.
Potential Applications in Research and Drug Development
Derivatives of 4-amino-7-azaindole are being actively investigated for their potential as therapeutic agents in various disease areas. The structural alerts present in this molecule make it an attractive starting point for the design of inhibitors for a range of enzymes and receptors.
Kinase Inhibition
The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases. The amino group at the 4-position can act as a key hydrogen bond donor, mimicking the adenine portion of ATP. The methyl group at the 6-position can be used to modulate selectivity and potency by probing specific pockets within the kinase active site.
Caption: Interaction of the 4-amino-6-methyl-7-azaindole scaffold with a kinase active site.
Other Therapeutic Areas
Beyond kinase inhibition, the 7-azaindole core has been explored in the development of agents targeting other protein families. The specific substitution pattern of 4-amino and 6-methyl groups can be fine-tuned to achieve desired activity and selectivity against various targets.
Experimental Protocol: General Procedure for Salt Formation
For researchers working with the free base of 4-Amino-6-methyl-7-azaindole, conversion to the hydrochloride salt is often desirable to improve solubility and handling properties.
Objective: To prepare the hydrochloride salt of 4-Amino-6-methyl-7-azaindole.
Materials:
-
4-Amino-6-methyl-7-azaindole (free base)
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
2 M HCl in diethyl ether (or other suitable solvent)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the 4-Amino-6-methyl-7-azaindole free base in a minimal amount of anhydrous diethyl ether in a round bottom flask equipped with a magnetic stir bar.
-
While stirring, slowly add a stoichiometric amount (1 equivalent) of 2 M HCl in diethyl ether dropwise to the solution.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete salt formation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white to off-white solid under vacuum to obtain 4-Amino-6-methyl-7-azaindole hydrochloride.
Trustworthiness Note: The successful formation of the salt can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (observing shifts in the proton signals upon protonation) and melting point analysis (the salt will have a distinct and typically higher melting point than the free base).
Conclusion
4-Amino-6-methyl-7-azaindole hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its core 7-azaindole scaffold provides a privileged platform for the design of potent and selective modulators of various biological targets. A thorough understanding of its molecular properties, synthesis, and potential applications is essential for researchers aiming to leverage this compound in their scientific endeavors.
References
Sources
Comprehensive Solubility Profiling of 4-Amino-6-methyl-7-azaindole Hydrochloride: A Technical Guide
Topic: Solubility Profile of 4-Amino-6-methyl-7-azaindole Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists Author Persona: Senior Application Scientist[1]
Executive Summary
4-Amino-6-methyl-7-azaindole hydrochloride (CAS: Variable by vendor, Free base CAS: 113548-98-4 or similar derivatives) represents a "privileged scaffold" in modern drug discovery.[1] Structurally analogous to the adenine base of ATP, this 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative is a critical building block for developing type I and type II kinase inhibitors, particularly for targets like JAK, TRK, and MAPK pathways.
While the parent 7-azaindole exhibits moderate aqueous solubility, the introduction of the 4-amino group and the formation of the hydrochloride salt significantly alters its physicochemical profile. This guide provides an in-depth analysis of the solubility characteristics of this compound, detailing the thermodynamic and kinetic behaviors necessary for successful assay development and formulation.
Physicochemical Identity & Structural Logic
To understand the solubility profile, one must first deconstruct the molecular architecture. The 7-azaindole core is a bioisostere of indole but possesses a pyridine-like nitrogen at position 7 (N7), capable of accepting hydrogen bonds.[1]
-
Compound Name: 4-Amino-6-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride[1]
-
Functional Groups:
-
Salt Form: Hydrochloride (HCl).[1][3] The protonation typically occurs at the most basic site. In 7-azaindoles, N7 is the primary site of protonation, though the exocyclic amine can also participate depending on conditions.
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Approximate) | Significance |
| Molecular Weight | ~183.64 g/mol (Salt) | Small molecule fragment; favorable for CNS penetration.[1][4] |
| LogP (Free Base) | ~1.5 - 1.9 | Moderately lipophilic; suggests good membrane permeability.[1] |
| pKa (N7-H) | ~4.6 - 5.2 | Solubility is highly pH-dependent; drastic increase < pH 4.[1] |
| H-Bond Donors | 3 (NH, NH2) | Critical for solvent interaction (water/alcohols).[1] |
| H-Bond Acceptors | 2 (N7, N1) | Facilitates solubility in polar aprotic solvents (DMSO).[1] |
Solubility Profile
The solubility of 4-Amino-6-methyl-7-azaindole hydrochloride is strictly governed by the common ion effect and pH.[1] As a hydrochloride salt, it exhibits superior aqueous solubility compared to its free base counterpart, provided the pH remains below the pKa of the pyrridine nitrogen.
Aqueous Solubility & pH Dependence
The compound behaves as a weak acid-weak base salt.[1]
-
Acidic Media (pH 1.2 - 4.0): High Solubility (>10 mg/mL). The compound remains fully protonated.[1] The lattice energy of the HCl salt is overcome by the hydration enthalpy of the ions.
-
Neutral Media (pH 6.8 - 7.4): Moderate to Low Solubility. As pH approaches physiological levels (above the pKa of ~4.6), the compound deprotonates to its free base form. The free base of 4-amino-6-methyl-7-azaindole has a planar, aromatic structure that favors crystal packing (π-π stacking), leading to precipitation.[1]
Organic Solvent Compatibility
For stock solution preparation, organic solvents are required to maintain stability and high concentration.
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Recommended Use |
| DMSO | Excellent (>50 mg/mL) | Primary stock solution (typically 10 mM or 100 mM).[1] |
| Methanol | Good (>20 mg/mL) | Useful for intermediate dilutions or LC-MS sample prep.[1] |
| Ethanol | Moderate | Suitable, but lower capacity than Methanol.[1] |
| Acetonitrile | Low to Moderate | Not recommended for primary stock; risk of precipitation.[1] |
| DCM/Chloroform | Poor | The HCl salt is poorly soluble in non-polar chlorinated solvents. |
Experimental Protocols for Characterization
As a Senior Scientist, relying on literature values is insufficient; empirical validation is required for every new batch. Below are the standard operating procedures (SOPs) for characterizing this scaffold.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for Formulation.[1]
Objective: Determine the saturation solubility in pH 7.4 buffer.
-
Preparation: Weigh 2–5 mg of 4-Amino-6-methyl-7-azaindole HCl into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) or SGF (Simulated Gastric Fluid, pH 1.2).[1]
-
Equilibration:
-
Agitate at 37°C for 24 hours (orbital shaker at 300 rpm).
-
Visual Check: If the solution becomes clear immediately, add more solid until a suspension persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated).
-
Quantification:
-
Dilute the supernatant 1:100 in 50:50 Water:Methanol.
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock.
-
Protocol B: Kinetic Solubility (High-Throughput)
Best for Screening Libraries.[1]
Objective: Estimate solubility to prevent precipitation during biological assays.
-
Stock: Prepare a 10 mM stock solution in pure DMSO.
-
Spike: Pipette 5 µL of DMSO stock into 195 µL of assay buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake for 2 hours at Room Temperature.
-
Detection: Measure turbidity via Nephelometry or Absorbance at 620 nm.[1]
-
Threshold: An increase in OD > 0.005 indicates precipitation.
-
Solubility Assessment Workflow (Visualization)
The following diagram outlines the decision logic for handling 4-Amino-6-methyl-7-azaindole HCl in a drug discovery context, ensuring data integrity from solid to assay.
Caption: Logical workflow for solubilizing 4-Amino-6-methyl-7-azaindole HCl, ensuring assay validity.
Scientific Commentary & Causality
Why the HCl Salt Matters: The hydrochloride salt is not merely a stabilizer; it is a solubility enabler. The protonation of the pyridine nitrogen (N7) disrupts the strong crystal lattice of the planar azaindole rings. In the free base form, these rings stack efficiently (π-stacking), requiring significant energy to solvate. The ionic character of the HCl salt lowers this energy barrier in water.
The "Methyl Effect": The C6-methyl group serves a dual purpose. While it slightly reduces aqueous solubility compared to the non-methylated analog (by increasing the hydrophobic surface area), it often improves potency by filling hydrophobic pockets in the kinase ATP-binding site (e.g., the "gatekeeper" region). Therefore, the slight solubility penalty is a trade-off for enhanced biological activity.
Storage Warning: DMSO stocks of amino-azaindoles are hygroscopic.[1] Water uptake by DMSO can lead to hydrolysis or slow precipitation of the free base over time if the DMSO becomes proton-poor. Always store stocks at -20°C in desiccated conditions.
References
-
Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (Discussion on azaindole vs. purine solubility). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 168355729 (Related Structure). Retrieved from [Link][1]
Sources
- 1. N-(2-aminophenyl)-4-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzamide | C21H18N4O2 | CID 168355729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
Technical Analysis: Hydrogen Bonding Architecture of 4-Amino-6-methyl-7-azaindole
Executive Summary: The "Augmented Adenine" Scaffold
4-Amino-6-methyl-7-azaindole represents a highly specialized pharmacophore in medicinal chemistry, functioning as a bioisostere of adenine (6-aminopurine).[1] Unlike the parent 7-azaindole, which acts primarily as a bidentate hinge binder, the addition of the 4-amino group creates a tridentate hydrogen bonding interface, while the 6-methyl group introduces a critical steric and hydrophobic vector that modulates solvation and selectivity.
This guide details the structural dynamics, hydrogen bonding motifs, and supramolecular assembly of this scaffold, providing a roadmap for its application in kinase inhibitor design and crystal engineering.
Molecular Architecture & Electrostatics
The Electronic "Push-Pull" System
The hydrogen bonding capability of this molecule is governed by strong electronic delocalization.[1]
-
4-Amino Group (+M Effect): The exocyclic amine at position 4 acts as a strong electron donor.[1] Through resonance, it pushes electron density into the pyridine ring, significantly increasing the basicity and H-bond acceptor strength of the N7 atom.
-
7-Azaindole Core: The pyrrole ring acts as an electron reservoir, maintaining the acidity of the N1-H proton.[1]
-
6-Methyl Group (+I Effect): While inductively donating, its primary role is steric. It shields the N7 acceptor site from bulk solvation, potentially increasing the lifetime of specific H-bonds by excluding competing water molecules.
Donor/Acceptor Map
The molecule presents a distinct "Watson-Crick" like face for recognition:
| Site | Type | Character | Function |
| N1-H | Donor ( | Highly Directional | Primary anchor for dimerization or hinge binding (Glu/Asp backbone).[1] |
| N7 | Acceptor ( | Strong acceptor; enhanced by 4-NH | |
| 4-NH | Donor ( | Exocyclic | Mimics Adenine |
| 6-CH | Hydrophobic | Steric Bulk | Displaces conserved water; modulates selectivity via van der Waals contacts.[1] |
Hydrogen Bonding Motifs
The Primary Synthon: Homodimer
In the solid state and non-polar solvents, 4-Amino-6-methyl-7-azaindole forms a centrosymmetric dimer.[1] This is the dominant supramolecular synthon, driven by two symmetrical N1-H···N7 interactions.
Thermodynamics: The dimerization enthalpy (
The Kinase "Hinge" Motif (Tridentate Binding)
When binding to kinase ATP pockets, the molecule adopts a "pseudo-adenine" orientation.
-
N7 accepts a proton from the hinge backbone NH.[1]
-
N1-H donates a proton to the hinge backbone Carbonyl.[1]
-
4-NH
donates a proton to the backbone Carbonyl of the "Gatekeeper-1" residue (analogous to the Adenine interaction).[1]
Visualization of Motifs
Caption: Interaction map showing the tridentate binding mode and internal electronic effects.
Tautomeric Equilibria & Proton Transfer
A critical feature of 7-azaindoles is Excited-State Double Proton Transfer (ESDPT) .[1] However, for 4-Amino-6-methyl-7-azaindole, the ground state tautomerism is heavily biased.[1]
The 7H- vs. 1H-Tautomer[1]
-
1H-Tautomer (Canonical): The proton resides on the pyrrole nitrogen (N1). This is the dominant form (>99%) in solution and solid state due to aromatic stability.
-
7H-Tautomer (Rare): Proton transfer to N7 is energetically unfavorable in the ground state because it disrupts the pyridine aromaticity.
-
Impact of 4-NH
: The amino group stabilizes the 1H-tautomer by donating density to the ring, making N7 a better acceptor but less likely to hold a proton permanently in the ground state without external stabilization (like a crystal lattice or enzyme active site).
Experimental Characterization Protocols
To validate these patterns in your specific application, use the following self-validating protocols.
Protocol: 1H-NMR Tautomer Identification
Objective: Confirm the N1-H tautomer and assess aggregation.[1]
-
Solvent: Dissolve 5 mg in DMSO-d6 (prevents exchange) and CDCl3 (promotes dimerization).
-
Acquisition: Run 1H-NMR at 298K.
-
Marker Analysis:
-
Look for the N1-H signal.[1] In DMSO, it appears as a broad singlet around 11.0–12.0 ppm .
-
Dimerization Shift: In CDCl3, dilution studies (1 mM to 50 mM) will show a downfield shift (
ppm) of the N1-H peak as concentration increases, confirming the dimer. -
4-NH
Signal: Typically appears around 5.5–6.5 ppm .[1] Note any NOE (Nuclear Overhauser Effect) between the 4-NH protons and the C5-H proton to confirm regiochemistry.
-
Protocol: IR Spectroscopy for H-Bond Strength
Objective: Quantify the strength of the H-bond network.[1]
-
Method: ATR-FTIR on solid crystalline sample vs. dilute solution (CCl4).[1]
-
Diagnostic Bands:
Applications in Drug Design[1][2][3]
The "Selectivity Filter" (6-Methyl Role)
The 6-methyl group is not just a bystander; it is a selectivity tool.[1]
-
Mechanism: In many kinases, the region adjacent to the hinge acceptor (N7) is restricted. The 6-methyl group can induce a "flipped" binding mode or clash with bulky gatekeeper residues (e.g., Threonine vs. Methionine).
-
Desolvation: By displacing high-energy water molecules from the N7 vicinity, the methyl group provides an entropic gain to binding affinity (
).
Data Summary Table
| Property | Value/Description | Relevance |
| H-Bond Donor Count | 3 (N1-H, 4-NH | High avidity for polar pockets.[1] |
| H-Bond Acceptor Count | 3 (N7, 4-NH | N7 is the primary bioactive acceptor. |
| pKa (Calculated) | ~5.8 (N7 protonation) | Higher than unsubstituted 7-azaindole (~4.6) due to 4-NH |
| LogP | ~1.8 - 2.1 | 6-Methyl increases lipophilicity for membrane permeability.[1] |
| Dimerization Motif | Dominant in solid state; competes with drug-target binding.[1] |
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2] Chemical & Pharmaceutical Bulletin. Link
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.[1] Link
-
Catalán, J., et al. (2016). Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. Journal of Molecular Graphics and Modelling. Link
-
Laha, J. K., et al. (2016). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances. Link
-
PubChem Compound Summary. 6-Amino-1-methyl-4-methoxy-7-azaindole (Structural Analog Data). National Center for Biotechnology Information.[1] Link
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 4-Amino-6-methyl-7-azaindole for the Design of Potent and Selective Kinase Inhibitors
Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Inhibitor Motif
The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket. The key to this interaction is the bidentate hydrogen bonding pattern formed by the pyrrole N-H as a hydrogen bond donor and the adjacent pyridine N7 as a hydrogen bond acceptor.[3] This mimicry of the ATP-hinge interaction provides a robust anchor for inhibitor binding. Furthermore, the 7-azaindole scaffold offers multiple sites for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The strategic placement of substituents can exploit interactions with adjacent hydrophobic pockets and the ribose-binding region, leading to highly potent and selective inhibitors.[4]
This application note focuses on a specific, highly functionalized derivative: 4-Amino-6-methyl-7-azaindole . We will explore the rationale behind the selection of this scaffold, provide detailed protocols for its incorporation into a representative kinase inhibitor targeting p38α MAP kinase, and outline methods for its biological evaluation.
The Strategic Advantage of 4-Amino and 6-Methyl Substitutions
The introduction of amino and methyl groups at the 4- and 6-positions of the 7-azaindole ring, respectively, is a deliberate design choice to enhance the drug-like properties of the resulting kinase inhibitors.
-
The 4-Amino Group: The introduction of an amino group at the C4 position can significantly influence the inhibitor's properties. It can serve as an additional hydrogen bond donor or acceptor, potentially forming interactions with solvent or specific residues within the ATP-binding site, thereby increasing binding affinity.[5] Furthermore, the basicity of the amino group can be modulated to improve aqueous solubility, a critical parameter for oral bioavailability.
-
The 6-Methyl Group: The methyl group at the C6 position can provide several advantages. It can enhance binding affinity through favorable van der Waals interactions with hydrophobic residues in a nearby pocket of the kinase. Moreover, the methyl group can improve metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring, leading to a longer in vivo half-life. The strategic placement of such a small alkyl group can also subtly influence the overall conformation of the inhibitor, promoting a more favorable binding pose.
Target in Focus: p38α Mitogen-Activated Protein Kinase (MAPK)
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[6] Dysregulation of the p38α isoform is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in certain cancers.[7][8] This makes p38α a compelling therapeutic target for small molecule inhibitors.
dot graph p38_signaling_pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#5F6368"];
} p38 MAPK Signaling Pathway.
Experimental Protocols
Part 1: Synthesis of a Representative p38α Inhibitor
This protocol describes a representative synthesis of a p38α inhibitor incorporating the 4-Amino-6-methyl-7-azaindole scaffold. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group, followed by a Buchwald-Hartwig amination to install a side chain that can interact with the solvent-exposed region of the kinase.
dot graph synthesis_workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];
} Synthetic Workflow.
Step 1: Bromination of 4-Amino-6-methyl-7-azaindole
-
To a solution of 4-Amino-6-methyl-7-azaindole (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-amino-6-methyl-7-azaindole.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a solution of 3-Bromo-4-amino-6-methyl-7-azaindole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as sodium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-aryl-4-amino-6-methyl-7-azaindole intermediate.
Step 3: Buchwald-Hartwig Amination
-
To a solution of the 3-aryl-4-amino-6-methyl-7-azaindole intermediate (1.0 eq) and the desired amine (1.5 eq) in an anhydrous solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).
-
Degas the mixture and heat to 100-110 °C for 16-24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final inhibitor.
Characterization:
The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
HPLC analysis: To determine the purity of the final compound.
Part 2: In Vitro Biochemical Assay for p38α Kinase Inhibition
This protocol describes a common method to determine the in vitro potency (IC₅₀) of the synthesized inhibitor against p38α kinase.[9][10]
Materials:
-
Recombinant human p38α kinase
-
Biotinylated ATF-2 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized inhibitor (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 384-well plate, add the inhibitor dilutions to the assay wells. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).
-
Add the p38α kinase and the biotinylated ATF-2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Kₘ value for p38α.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software.
| Compound | p38α IC₅₀ (nM) |
| Representative Inhibitor | Example: 15 |
| Staurosporine | Example: 5 |
| Reference Compound | Example: 50 |
Part 3: Cell-Based Assay for p38 MAPK Pathway Inhibition
This protocol outlines a method to assess the cellular activity of the inhibitor by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[11]
Materials:
-
Human PBMCs
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitor (dissolved in DMSO)
-
Reference p38 inhibitor (e.g., SB203580)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in RPMI-1640 medium.
-
Pre-treat the cells with serial dilutions of the synthesized inhibitor or the reference inhibitor for 1 hour at 37 °C in a 5% CO₂ incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated, vehicle-treated control.
-
Determine the IC₅₀ value from the dose-response curve.
| Compound | Cellular IC₅₀ (nM) (TNF-α inhibition) |
| Representative Inhibitor | Example: 150 |
| Reference p38 Inhibitor | Example: 200 |
Conclusion
The 4-Amino-6-methyl-7-azaindole scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The strategic incorporation of the 4-amino and 6-methyl groups can confer advantageous properties, including enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The detailed synthetic and biological evaluation protocols provided in this application note offer a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile scaffold in their kinase inhibitor discovery programs. The example of targeting p38α MAPK highlights the potential of this approach for developing new therapeutics for inflammatory diseases and cancer.
References
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]
-
Bandarage, U. K., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7174-7178. [Link]
-
Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
J-Stage. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Norman, P. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 779-783. [Link]
-
PubMed. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Retrieved from [Link]
-
PubMed. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Retrieved from [Link]
-
PubMed. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of p38MAPK pathway restores cell death of differentiated.... Retrieved from [Link]
-
MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Retrieved from [Link]
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-6-methyl-7-azaindole
Introduction: The Strategic Importance of 7-Azaindole Scaffolds and Their Functionalization
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine and indole systems allows it to function as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, enhancing interactions with biological targets.[1][3] This has led to the incorporation of 7-azaindole cores in a multitude of clinically significant agents, particularly as kinase inhibitors in oncology.[4][5] The compound 4-Amino-6-methyl-7-azaindole, in particular, represents a valuable building block for the synthesis of complex therapeutic candidates.
The construction of carbon-nitrogen (C-N) bonds to functionalize such scaffolds is a cornerstone of drug development. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[6][7] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of aryl or heteroaryl halides/pseudohalides and primary or secondary amines under relatively mild conditions.[6]
However, the application of the Buchwald-Hartwig amination to electron-rich and coordinating heteroaromatic amines like 4-Amino-6-methyl-7-azaindole presents a unique set of challenges. The presence of multiple nitrogen atoms, including the pyrrolic N-H and the exocyclic amino group, can lead to catalyst inhibition or undesired side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination using 4-Amino-6-methyl-7-azaindole, with a focus on the rationale behind experimental choices and a robust, field-proven protocol.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
4-Amino-6-methyl-7-azaindole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-Amino-6-methyl-7-azaindole, the aryl bromide, XPhos Pd G3, and sodium tert-butoxide.
-
Seal the tube with a septum or screw cap.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 8-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-amino-6-methyl-7-azaindole.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; poor quality reagents or solvent; inappropriate ligand or base. | Use a reliable precatalyst; ensure all reagents and solvents are anhydrous and degassed; screen different ligands and bases. [3] |
| Hydrodehalogenation of Aryl Halide | Presence of water or other proton sources; catalyst decomposition. | Ensure strictly anhydrous conditions; consider a different ligand or lower reaction temperature. |
| Homocoupling of Starting Materials | High catalyst loading or temperature. | Optimize catalyst loading and reaction temperature. [3] |
| Double Amination | The exocyclic amino group may also react. | This is a potential challenge with this substrate. If observed, consider protecting the exocyclic amino group. |
| Catalyst Deactivation | Presence of oxygen or coordinating impurities. | Ensure thorough degassing of the reaction mixture and use high-purity reagents. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-functionalized 4-Amino-6-methyl-7-azaindole derivatives. While the inherent reactivity of the azaindole core presents challenges, a judicious choice of catalyst, ligand, base, and solvent, as outlined in this guide, can lead to successful and efficient C-N bond formation. The provided protocol serves as a robust starting point for the synthesis of diverse libraries of 7-azaindole-containing compounds, paving the way for the discovery of new therapeutic agents.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available from: [Link]
-
Corpet, M., & Nolan, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(15), 9347-9413. Available from: [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2017).
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4640-4643. Available from: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed. Available from: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available from: [Link]
-
Art-Prom, T., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. Available from: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available from: [Link]
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University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
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Nolan, S. P., & Cazin, C. S. J. (Eds.). (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available from: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Available from: [Link]
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ResearchGate. (2021). Optimization for the Buchwald–Hartwig‐amination of 4aa. Available from: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
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Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available from: [Link]
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ResearchGate. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]
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Gribble, G. W., et al. (2011). Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. PMC. Available from: [Link]
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Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Available from: [Link]
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Art-Prom, T., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available from: [Link]
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Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]
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Application Note: Strategic Functionalization of the 7-Azaindole Core
Introduction: The Privileged 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry. As a bioisostere of both indole and purine, it possesses a unique electronic profile and hydrogen bonding capability that makes it a "privileged scaffold" in drug design.[1][2] The two nitrogen atoms can serve as efficient hydrogen bond donors and acceptors, mimicking the bidentate hydrogen bonding pattern of adenine in ATP binding sites. This has led to its widespread application in the development of potent kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[1][3]
The strategic functionalization of the 7-azaindole core is paramount for modulating its pharmacological properties, including potency, selectivity, and pharmacokinetics. This guide provides an in-depth analysis of key reaction methodologies, explaining the rationale behind specific conditions and offering detailed protocols for researchers in drug discovery and development. We will explore halogenation as a gateway to cross-coupling, delve into the nuances of palladium-catalyzed C-C and C-N bond formation, and examine modern C-H activation strategies.
Halogenation: Activating the Core for Diversification
Direct functionalization of the 7-azaindole core can be challenging. Therefore, regioselective halogenation is a critical primary step, installing a versatile chemical handle for subsequent cross-coupling reactions. The electronic nature of the bicyclic system typically directs electrophilic substitution to the C-3 position of the electron-rich pyrrole ring.
Protocol 2.1: Regioselective C-3 Bromination
This protocol describes a mild and efficient method for the synthesis of 3-bromo-7-azaindole, a key precursor for further derivatization.[4]
Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine species. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at room temperature, providing high regioselectivity for the C-3 position.
Experimental Protocol:
-
To a solution of 7-azaindole (1.0 equiv) in anhydrous acetonitrile (0.2 M), add N-Bromosuccinimide (NBS) (1.05 equiv) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-bromo-7-azaindole.
Protocol 2.2: C-4 Chlorination via N-Oxide Intermediate
Functionalization of the pyridine ring often requires a different strategy. C-4 halogenation can be achieved via an N-oxide intermediate, which alters the electronic properties of the pyridine ring, making the C-4 position susceptible to nucleophilic attack.[1][5]
Workflow Overview:
-
N-Oxide Formation: 7-azaindole is oxidized, typically with m-CPBA or hydrogen peroxide, to form 7-azaindole-N-oxide.[1][5]
-
Halogenation: The N-oxide is then treated with a halogenating agent like phosphorus oxychloride (POCl₃) to install a chlorine atom at the C-4 position.[1]
Caption: Workflow for C-4 chlorination of 7-azaindole.
Palladium-Catalyzed Cross-Coupling Reactions
With halogenated 7-azaindoles in hand, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing catalyst deactivation by the basic nitrogen atoms of the azaindole core.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide and an organoboron compound. For 7-azaindole systems, the use of electron-rich, bulky phosphine ligands is often essential.
Mechanistic Insight: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Ligands like SPhos stabilize the palladium complexes and facilitate the key steps of the cycle. Cesium carbonate (Cs₂CO₃) is an effective base for activating the boronic acid.[6]
Experimental Protocol (C-3 Arylation):
-
In a reaction vial, combine 3-iodo-1-acetyl-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).[7]
-
Add the palladium precatalyst Pd₂(dba)₃ (0.05 equiv) and the ligand SPhos (0.05 equiv).[7]
-
Evacuate and backfill the vial with nitrogen or argon.
-
Add a degassed solvent system, such as a 1:1 mixture of toluene and ethanol (0.1 M).
-
Seal the vial and heat the reaction mixture to 60 °C. Stir until the starting material is consumed, as monitored by LC-MS (typically 2-6 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ or K₃PO₄ | Effectively facilitates the transmetalation step without degrading the catalyst or starting materials.[8] |
| Solvent | Toluene/Ethanol or Dioxane/H₂O | Aprotic/protic mixtures often improve solubility and reaction rates. |
| Temperature | 60-110 °C | Sufficient thermal energy to drive the catalytic cycle without causing decomposition.[6] |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for installing amine, amide, or other N-containing groups onto the azaindole scaffold, which is a common requirement in the synthesis of bioactive molecules.
Mechanistic Insight: Similar to other cross-couplings, the cycle involves oxidative addition, coordination of the amine/amide to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination. The choice of ligand is critical; bidentate ligands like Xantphos are often employed to prevent β-hydride elimination and promote the desired C-N bond formation.[9]
Experimental Protocol (C-4 Amination):
-
In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), a ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 2.1 equiv).[9]
-
Add a solution of the N-protected 4-bromo-7-azaindole (1.0 equiv) and the desired amine (1.2 equiv) in an anhydrous, degassed solvent like dioxane.[9]
-
Seal the vial and heat the mixture to 100-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization (or activation) is an increasingly important strategy that offers a more atom-economical approach to modifying heterocyclic cores by avoiding the pre-functionalization (e.g., halogenation) steps.
Rhodium(III)-Catalyzed C-H Annulation
This elegant method allows for the synthesis of the 7-azaindole core itself or for its further functionalization, typically through the C-H activation of a directing group.
Mechanistic Insight: An efficient synthesis of 7-azaindoles can be achieved via the Rh(III)-catalyzed annulative coupling of aminopyridines with alkynes.[3] The reaction is directed by a carbonyl group on the aminopyridine. A silver salt (e.g., AgSbF₆) often plays a crucial role, not just in regenerating the active Rh(III) catalyst, but also by acting as a Lewis acid to coordinate to the pyridyl nitrogen. This coordination reduces the Lewis basicity of the substrate, facilitating the C-H activation step.[3][10] The proposed mechanism involves C-H bond cleavage to form a rhodacycle intermediate, followed by alkyne insertion and reductive elimination to form the 7-azaindole product.[11]
Experimental Protocol (7-Azaindole Synthesis):
-
To an oven-dried reaction tube, add the aminopyridine substrate (1.0 equiv), the alkyne (1.5 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add an anhydrous solvent such as DCE (1,2-dichloroethane) under a nitrogen atmosphere.
-
Seal the tube and heat the reaction mixture to 90 °C for 18 hours.[3]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired 7-azaindole derivative.
| Parameter | Condition | Rationale |
| Catalyst | [RhCp*Cl₂]₂ / AgSbF₆ | The Rh(III) complex is the active catalyst for C-H activation; AgSbF₆ acts as a halide scavenger and Lewis acid promoter.[10] |
| Directing Group | Amide/Carbonyl | Coordinates to the rhodium center, directing C-H activation to the ortho position. |
| Solvent | DCE or t-AmylOH | Anhydrous, non-coordinating solvents are preferred. |
| Temperature | 90-120 °C | Required to overcome the activation energy for C-H cleavage and annulation. |
Direct C-3 Functionalization: Iodine-Catalyzed Chalcogenation
Recent advances have enabled the direct functionalization of the C-3 position without pre-activation. Iodine-catalyzed reactions offer a mild and metal-free alternative for installing sulfur and selenium moieties.
Mechanistic Insight: This reaction provides direct access to C-3 sulfenylated or selenylated 7-azaindoles. It is proposed that molecular iodine (I₂) reacts with DMSO (the solvent and oxidant) to form an electrophilic sulfur species from the corresponding thiol or an electrophilic selenium species from a diselenide. The electron-rich 7-azaindole then attacks this electrophile at the C-3 position to yield the final product.[12]
Experimental Protocol (C-3 Sulfenylation):
-
In a reaction vial, combine 7-azaindole (1.0 equiv), the desired thiol (1.1 equiv), and iodine (I₂) (20 mol%).
-
Add DMSO (0.2 M) as the solvent. The vial can be left open to the air.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.[12]
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography on silica gel.
Conclusion
The functionalization of the 7-azaindole core is a rich and evolving field. The strategic choice of methodology—be it classic halogenation followed by robust palladium-catalyzed cross-coupling, or more modern C-H activation and direct functionalization techniques—allows for precise control over the introduction of molecular diversity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to synthesize novel 7-azaindole derivatives for applications in drug discovery and beyond. Understanding the causality behind reaction conditions is key to troubleshooting and optimizing these powerful transformations.
References
-
S. M. F. Vilela, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Selmer-Olsen, S. M. E., et al. (2017). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. Available at: [Link]
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Vilela, S. M. F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Bi, H.-P., et al. (2006). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. Organic Letters. Available at: [Link]
-
Wang, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]
-
Yadav, P., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
-
Kumar, A., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2020). Azaindole Therapeutic Agents. PMC - NIH. Available at: [Link]
-
Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing. Available at: [Link]
-
Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed. Available at: [Link]
-
Kim, D., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. Available at: [Link]
-
Hagen, A., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG.... ResearchGate. Available at: [Link]
-
Mondal, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
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- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
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- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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Advanced Protocol: Preparation of Pharmaceutical Intermediates from 4-Amino-6-methyl-7-azaindole
Executive Summary & Strategic Value
The 4-Amino-6-methyl-7-azaindole (4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug design.[1] It serves as a critical bioisostere for the adenine core of ATP, making it an ideal template for Type I and Type II kinase inhibitors (e.g., JAK, TRK, and BRAF inhibitors).
Unlike the parent 7-azaindole, the 4-amino substituent provides a built-in hydrogen bond donor/acceptor motif essential for interacting with the "hinge region" of kinase active sites.[1] The 6-methyl group blocks metabolic oxidation at the susceptible C-6 position and restricts conformational rotation in the binding pocket.[1]
This guide details the conversion of this scaffold into high-value pharmaceutical intermediates via three primary vectors:
-
C-3 Functionalization (Electrophilic Aromatic Substitution): The gateway to library generation.[1]
-
N-1 Protection & Modulation: Tuning solubility and electronic properties.[1]
-
C-4 Amine Derivatization: Constructing the "hinge-binding" motif.
Chemical Logic & Reaction Landscape
The reactivity of 4-amino-6-methyl-7-azaindole is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[1]
-
Nucleophilicity at C-3: Despite the electron-withdrawing pyridine nitrogen (N-7), the pyrrole C-3 position remains the most nucleophilic site, activated by the C-4 amino group.[1] This allows for highly regioselective halogenation.[1]
-
Acidity at N-1: The pyrrole NH is acidic (pKa ~13) and must often be protected (e.g., Tosyl, SEM) to prevent side reactions during metal-catalyzed couplings.
-
Nucleophilicity at C-4 Amino: The exocyclic amine is less nucleophilic than a standard aniline due to conjugation with the pyridine ring, often requiring forcing conditions or activated electrophiles for amide/urea formation.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from the parent scaffold.
Figure 1: Divergent synthetic pathways for 4-amino-6-methyl-7-azaindole intermediates.
Detailed Experimental Protocols
Protocol A: Regioselective C-3 Iodination
Objective: Synthesis of 3-iodo-4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine. Significance: This iodide is the "universal donor" for Suzuki, Sonogashira, and Heck couplings to install the hydrophobic tail of the drug molecule.
Reagents:
-
Starting Material: 4-Amino-6-methyl-7-azaindole (1.0 eq)[1]
-
Reagent: N-Iodosuccinimide (NIS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Base: Potassium Hydroxide (KOH) (Optional, accelerates reaction but may reduce regioselectivity)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (68 mmol) of 4-Amino-6-methyl-7-azaindole in 150 mL of anhydrous MeCN. Ensure the vessel is under an inert atmosphere (Nitrogen or Argon).
-
Note: If solubility is poor, add DMF (10-20% v/v).
-
-
Addition: Cool the solution to 0°C. Add NIS (16.1 g, 71.4 mmol) portion-wise over 30 minutes.
-
Critical Control Point: Slow addition prevents over-iodination at C-2 or C-5, although the 6-methyl group sterically protects C-5.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS (Target M+H: ~274).
-
Quenching: Pour the reaction mixture into 500 mL of ice-water containing 10% sodium thiosulfate (to quench excess iodine).
-
Isolation: A precipitate should form.[1] Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C.
-
Yield Expectation: 85–95%
-
Purity: >98% (usually requires no chromatography).
-
Protocol B: N-1 Protection (Tosylation)
Objective: Synthesis of 4-amino-1-tosyl-6-methyl-1H-pyrrolo[2,3-b]pyridine. Significance: Unprotected azaindoles can poison Palladium catalysts.[1] The Tosyl group improves solubility in organic solvents and acts as an electron-withdrawing group to facilitate C-4 nucleophilic substitution if needed.[1]
Step-by-Step Methodology:
-
Setup: Suspend the 4-amino-6-methyl-7-azaindole (5.0 g, 34 mmol) in THF (50 mL).
-
Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.5 g, 37.4 mmol) at 0°C. Stir for 30 minutes until gas evolution ceases.
-
Tosylation: Add p-Toluenesulfonyl chloride (TsCl) (6.8 g, 35.7 mmol) dropwise as a solution in THF (20 mL).
-
Completion: Stir at room temperature for 3 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol C: Suzuki-Miyaura Cross-Coupling (C-3 Arylation)
Objective: Synthesis of 3-(Aryl)-4-amino-6-methyl-7-azaindole.[1][2] Significance: This step constructs the core biaryl scaffold common in kinase inhibitors like Vemurafenib.
Reagents:
-
Substrate: 3-Iodo-4-amino-1-tosyl-6-methyl-7-azaindole (1.0 eq)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2[3]·DCM (5 mol%) or Pd2(dba)3/XPhos
-
Base: Cs2CO3 (2.0 eq) or K3PO4
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1][3][4][5][6][7] Sparge with Argon for 10 minutes.
-
Why? Oxygen is the enemy of Pd(0) catalytic cycles.
-
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Heating: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through Celite to remove Palladium black.[1] Dilute with EtOAc, wash with water.
-
Detosylation (Optional but likely): If the Tosyl group is no longer needed, treat the crude product with NaOMe in Methanol (reflux, 1h) or TBAF in THF to reveal the free N-1 azaindole.
Analytical Data Summary
| Intermediate | Formula | MW ( g/mol ) | Key LC-MS Signal (ESI+) | Appearance | Solubility Profile |
| Starting Material | C8H9N3 | 147.18 | 148.1 [M+H]+ | Off-white powder | DMSO, MeOH (Mod), DCM (Poor) |
| 3-Iodo Derivative | C8H8IN3 | 273.08 | 274.0 [M+H]+ | Yellow/Tan solid | DMSO, DMF, hot MeCN |
| N-Tosyl Derivative | C15H15N3O2S | 301.36 | 302.1 [M+H]+ | White crystalline | DCM, EtOAc, THF (Good) |
Troubleshooting & Optimization (E-E-A-T)
Solubility Challenges
Issue: 4-Amino-6-methyl-7-azaindole has high lattice energy due to intermolecular H-bonding (Donor: NH2/NH, Acceptor: Pyridine N). Solution:
-
Avoid non-polar solvents (Hexane, Et2O) for reactions.
-
Use dipolar aprotic solvents (DMF, DMAc, NMP) for alkylations.
-
For LC-MS samples, dissolve in 100% DMSO before diluting with MeCN.[1]
Regioselectivity (C-3 vs C-5)
Insight: While C-3 is electronically favored, forcing conditions (high temp, excess electrophile) can lead to C-5 functionalization.[1] Control: The 6-methyl group provides steric shielding to the C-5 position, making this scaffold more regioselective for C-3 chemistry than the unsubstituted 4-amino-7-azaindole.[1]
Catalyst Poisoning
Issue: The free amine (NH2) and pyridine nitrogen can coordinate to Pd, deactivating it. Solution:
-
Always use the N-1 protected form (Tosyl or SEM) for cross-couplings.
-
Use bi-dentate ligands (dppf, Xantphos) which bind Pd more tightly than the substrate nitrogens.
References
-
Structure & Bioisosterism: The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19826-19852. Link
-
Iodination Protocols: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[1] Molecules 2012, 17, 13687-13704. Link
-
Suzuki Coupling Methodology: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.[1] ACS Omega 2023, 8, 9, 8487–8500. Link
-
Solubility & Properties: Azaindoles in Medicinal Chemistry.[1][7][8] PharmaBlock Application Notes.[1] Link
Sources
- 1. inter-chem.pl [inter-chem.pl]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 6. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
handling and storage of 4-Amino-6-methyl-7-azaindole hydrochloride
Application Note: Handling, Storage, and Protocol Optimization for 4-Amino-6-methyl-7-azaindole Hydrochloride
Abstract & Introduction
This Application Note defines the Standard Operating Procedures (SOPs) for the storage, solubilization, and usage of 4-AM-7AI-HCl. Failure to adhere to these protocols often results in concentration errors (due to hygroscopicity) and compound degradation (oxidation), leading to non-reproducible IC
Physicochemical Profile & Mechanistic Insights
To handle this compound effectively, one must understand the causality behind its instability.
| Property | Characteristic | Impact on Handling |
| Salt Form | Hydrochloride (HCl) | Hygroscopicity: The lattice energy of the HCl salt is easily overcome by hydration energy. The solid will absorb atmospheric water, altering its effective Molecular Weight (MW). |
| Core Structure | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Acidity/Basicity: The N7 nitrogen is a hydrogen bond acceptor ( |
| Solubility | Amphiphilic | High solubility in DMSO; moderate-to-good solubility in water (pH dependent due to HCl). |
Protocol 1: Storage and Stability (Solid State)
Objective: Prevent hydrolysis and hydrate formation during long-term storage.
Workflow Logic
The following diagram illustrates the critical path from vendor receipt to benchtop usage.
Figure 1: Critical Chain of Custody for Hygroscopic Salts. Note the equilibration step to prevent condensation inside the cold vial.
Step-by-Step Procedure:
-
Arrival: Upon receipt, inspect the vial. If the powder appears clumped, it may have already absorbed moisture.
-
Desiccation (Crucial): Do not open a cold vial immediately.
-
Place the sealed vial in a desiccator cabinet (<20% Relative Humidity) for 2–4 hours to equilibrate to room temperature.
-
Reasoning: Opening a -20°C vial in humid lab air causes immediate condensation on the hygroscopic salt.
-
-
Long-Term Storage:
-
Temperature: -20°C is standard; -80°C is preferred for storage >6 months.
-
Atmosphere: Store under an inert gas (Argon or Nitrogen) if possible to prevent oxidation of the amino group.
-
Container: Amber glass vials (protects from light-induced oxidation).
-
Protocol 2: Solubilization and Stock Preparation
Objective: Create a stable, verified stock solution for biological assays.
Reagents:
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%, stored over molecular sieves).
-
Vessel: Borosilicate glass or polypropylene (PP) tubes. Avoid polystyrene (PS) which can leach with DMSO.
Solubilization Workflow
Figure 2: Solubilization logic ensuring homogeneity before freezing.
Step-by-Step Procedure:
-
Weighing: Weigh the solid rapidly to minimize moisture uptake. Record the exact mass (e.g., 5.2 mg).
-
Calculation: Calculate DMSO volume based on the formula weight of the Hydrochloride salt (approx. 217.65 g/mol , verify specific batch CoA).
-
Equation:
-
-
Dissolution: Add anhydrous DMSO.
-
Note: The HCl salt may require gentle sonication (30-60 seconds). Do not heat above 30°C to avoid thermal degradation.
-
-
Aliquotting (The "Golden Rule"):
-
Never store a "working stock" that is freeze-thawed daily.
-
Divide the master stock into small aliquots (e.g., 20–50 µL) sufficient for a single experiment.
-
Store at -80°C.
-
-
Aqueous Dilution:
-
When diluting into aqueous media (PBS/Media), the solution may become acidic due to the HCl counterion.
-
Correction: Ensure your assay buffer has sufficient capacity (e.g., 25 mM HEPES or Tris) to buffer the pH shift.
-
Quality Control & Troubleshooting
Self-Validating the Protocol: Before running a high-value screen, validate the compound integrity.
| Observation | Diagnosis | Remediation |
| Yellowing of DMSO Stock | Oxidation of the amino/azaindole moiety. | Discard stock. Prepare fresh under Argon. Check DMSO quality. |
| Precipitate upon thawing | "Salting out" or low solubility at cold temps. | Vortex and warm to 25°C. If precipitate persists, check for hydration (water contamination in DMSO). |
| Shift in IC50 (>3x) | Concentration error or degradation. | Verify stock concentration via UV-Vis (using extinction coefficient) or LC-MS. |
Analytical Check (LC-MS):
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: Look for Parent Peak
. -
Common Impurity: N-oxide (
) or hydrolysis products if stored improperly.
References
-
National Institutes of Health (NIH). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. PMC Articles. Available at: [Link]
-
HepatoChem. Handling Hygroscopic Salts in Synthesis and Screening. Available at: [Link]
-
ResearchGate. Stability of Compounds in DMSO: Guidelines for Freeze-Thaw Cycles. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-6-methyl-7-azaindole Intermediates
Welcome to the technical support center for the purification of 4-Amino-6-methyl-7-azaindole and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important heterocyclic scaffold. The unique electronic and structural properties of azaindoles, particularly their basicity, often introduce specific challenges during purification.[1] This document provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield in your experiments.
Section 1: First-Line Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered after a synthesis reaction.
Question 1: My reaction work-up is complete, but the TLC of my crude product shows multiple spots. What is my immediate course of action?
Answer: A complex TLC plate is a common starting point. Before attempting any large-scale purification, a systematic characterization of the crude mixture is essential to devise an effective strategy. The goal is to understand what you're trying to separate.
-
Causality: Rushing into a purification column without understanding the components of your mixture is inefficient. You risk co-elution of impurities, poor separation, or significant product loss. A small amount of analytical work upfront saves a large amount of effort later.
-
Recommended Workflow:
-
Spot Identification: On a single TLC plate, spot your crude material alongside your starting materials. This will immediately identify any unreacted starting materials.
-
Solvent System Screening: Develop several TLC plates using different solvent systems with varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). This helps find a system that provides the best separation (maximal ΔRf) between your target compound and the major impurities.
-
Visualization: View the plates under UV light (254 nm and 366 nm) and then stain with a general-purpose stain (like potassium permanganate or vanillin) to reveal any non-UV active impurities.[2]
-
The following workflow diagram illustrates this initial analytical process.
Sources
Technical Support Center: 7-Azaindole HCl Stability in Solution
Welcome to the technical support guide for 7-azaindole hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. As a bioisostere of indole, 7-azaindole is a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor development.[1][2] However, its unique physicochemical properties, stemming from the pyridine nitrogen, can present stability issues that require careful management.
This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 7-azaindole HCl.
Q1: What is the best solvent for preparing a stock solution of 7-azaindole HCl?
A1: For maximum stability, an anhydrous aprotic solvent is highly recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It offers excellent solubility and minimizes degradation pathways that involve proton transfer.
-
Alternative: N,N-Dimethylformamide (DMF).
-
Avoid: Protic solvents like water, methanol, or ethanol for long-term storage. While 7-azaindole can dissolve in these, especially with pH adjustment, they can participate in degradation reactions over time. The N1-H of the pyrrole ring and the N7 of the pyridine ring can interact strongly with protic solvents through hydrogen bonding, potentially facilitating undesirable reactions.[3]
Q2: How should I store my 7-azaindole HCl stock solution?
A2: Proper storage is critical to prevent degradation.
-
Temperature: Store stock solutions at -20°C or, for extended periods (months), at -80°C.[4]
-
Aliquotting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and accelerate degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if the solvent is not anhydrous, to minimize oxidative degradation.
Q3: Why is my aqueous solution of 7-azaindole HCl turning yellow or brown over time?
A3: Color change is a common indicator of degradation. This is often due to oxidation or the formation of polymeric impurities. The pyridine ring in the 7-azaindole structure makes it susceptible to certain oxidative pathways that are not as prevalent in its indole counterpart.[5] This process can be accelerated by:
-
Exposure to light (photodegradation).
-
Presence of dissolved oxygen.
-
Non-optimal pH conditions.
-
Presence of trace metal impurities.
Q4: At what pH is 7-azaindole HCl most stable in an aqueous buffer?
A4: 7-azaindole is generally most stable in mildly acidic to neutral conditions (pH 3-7).
-
Acidic pH (< 3): The compound is protonated and generally stable. The fluorescence lifetime of 7-azaindole is longer at pH < 3.[3] However, extremely low pH in the presence of heat can promote hydrolysis of certain derivatives.
-
Neutral pH (~7): Generally stable for short-term experimental use.
-
Basic pH (> 8): The pyrrole N1-H proton can be abstracted under basic conditions, forming an anion that is more susceptible to oxidation and other degradation reactions. This often leads to poor stability.
The pKa of 7-azaindole is approximately 2.0 for the protonated pyridine nitrogen (N7) and 9.7 for the pyrrole nitrogen (N1-H).[1] The stability of the molecule is directly influenced by which nitrogen is protonated or deprotonated.[6]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness in Aqueous Working Solution
You've diluted your DMSO stock of 7-azaindole HCl into an aqueous buffer (e.g., PBS pH 7.4) and observe immediate or delayed precipitation.
This is almost always a solubility issue. 7-azaindole, while more soluble than its parent indole, still has limited aqueous solubility, which is highly dependent on pH and the final concentration.[1] The HCl salt form improves solubility in acidic media, but upon dilution into a neutral or basic buffer, the compound may convert to its less soluble freebase form.
Caption: Troubleshooting flowchart for precipitation issues.
-
Reduce Final Concentration: The simplest solution is often to work at a lower concentration.
-
Adjust pH: If your experiment allows, preparing your aqueous solution at a slightly acidic pH (e.g., 5.0-6.5) can significantly improve solubility.
-
Use Co-solvents/Excipients: For in vivo or challenging in vitro systems, formulation aids may be necessary.
| Solubility Enhancer | Typical Starting % (v/v) | Considerations |
| PEG300 | 10-40% | Common for in vivo formulations.[4] |
| Solutol® HS 15 (Kolliphor® HS 15) | 5-10% | Non-ionic solubilizer, check cell line toxicity. |
| Tween® 80 | 1-5% | Surfactant, often used in combination with other excipients.[4] |
| (20% SBE-β-CD in Saline) | up to 90% | Cyclodextrins can encapsulate the molecule to improve solubility.[4] |
| Table 1: Common Solubility Enhancers for 7-Azaindole Formulations. |
Issue 2: Inconsistent Assay Results or Loss of Compound Potency
You observe a drop in the compound's expected activity over the course of an experiment or between experiments using the same stock solution.
This points to chemical degradation. The 7-azaindole core, particularly when substituted, can be liable to several degradation pathways not immediately visible as precipitation or color change. The primary culprits are hydrolysis, oxidation, and photodegradation. These processes create new chemical entities that are typically less active or inactive, thus lowering the effective concentration of your parent compound. Forced degradation studies are the gold standard for identifying these liabilities.[7][8]
Caption: Potential degradation pathways for 7-azaindole derivatives under stress.
-
Protect from Light: Conduct experiments in amber vials or cover plates with foil. 7-azaindole is a chromophore that can absorb UV light, leading to excited states that undergo degradation reactions.[3][9]
-
Use Freshly Prepared Solutions: Prepare working solutions immediately before use from a frozen, concentrated stock. Do not store dilute aqueous solutions for more than a few hours at room temperature.
-
Degas Buffers: For sensitive assays, sparging aqueous buffers with nitrogen or argon before adding the compound can reduce oxidative degradation by removing dissolved oxygen.
-
Perform a Forced Degradation Study: To definitively understand your compound's liabilities, a forced degradation study is essential. This is a core requirement in pharmaceutical development for establishing stability-indicating analytical methods.[10][11][12]
Part 3: Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol describes the best practice for preparing a high-concentration stock solution of 7-azaindole HCl for long-term use.
Materials:
-
7-Azaindole HCl (solid)
-
Anhydrous DMSO (Biotech grade or equivalent)
-
Sterile, amber glass vials or polypropylene tubes with screw caps
-
Calibrated balance and volumetric flasks/pipettes
Procedure:
-
Pre-treatment: Dry the 7-azaindole HCl solid under vacuum for 2-4 hours to remove any residual moisture.
-
Weighing: Tare a sterile vial on the balance. Carefully weigh the desired amount of 7-azaindole HCl directly into the vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Aliquotting: Dispense the stock solution into single-use aliquots in amber polypropylene tubes.
-
Storage: Label the aliquots clearly with compound name, concentration, date, and solvent. Store immediately at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[4]
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework to assess the intrinsic stability of 7-azaindole HCl. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without consuming the parent peak entirely.[8]
Materials:
-
10 mM stock solution of 7-azaindole HCl in ACN or DMSO
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber, oven
Procedure Workflow:
Caption: Workflow for a forced degradation study.
Analysis:
-
Stability-Indicating Method: The HPLC method must be capable of separating the main 7-azaindole HCl peak from all generated degradation products.
-
Peak Purity Analysis: Use a DAD/PDA detector or Mass Spectrometer to assess peak purity and help identify degradants.[13]
-
Interpretation: Significant degradation under a specific condition (e.g., base hydrolysis) confirms a stability liability that must be controlled during experiments.
References
-
Negrerie, M., et al. (1993). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
Guillou, S., et al. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link]
-
Vo, K.-A. T., & Tantillo, D. J. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. Available at: [Link]
-
Catalan, J., et al. (2008). New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. ResearchGate. Available at: [Link]
-
Lamas, I., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate. Available at: [Link]
-
Kneisel, A., et al. (2020). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]
-
Babu, G., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PMC. Available at: [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Scymaris. A practical guide to forced degradation and stability studies for drug substances. Scymaris. Available at: [Link]
-
Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Nucci, G., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Gai, F., et al. (1991). Photophysics of a novel optical probe: 7-azaindole. The Journal of Physical Chemistry. Available at: [Link]
-
UAM. Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. UAM Repository. Available at: [Link]
-
Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Carl ROTH. (2023). Safety Data Sheet: 7-Azaindole. Carl ROTH. Available at: [Link]
-
Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PMC. Available at: [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Sánchez-Espejo, R., et al. (2022). Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PMC. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. longdom.org [longdom.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. hovione.com [hovione.com]
minimizing side reactions during 7-azaindole functionalization
This guide serves as a specialized technical support resource for the functionalization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). It is designed to address the specific electronic and steric challenges inherent to this scaffold, moving beyond generic heterocyclic chemistry to provide actionable, mechanism-based solutions.
Status: Operational | Tier: Advanced Chemical Support Subject: Minimizing Side Reactions & Optimizing Regioselectivity
The Core Challenge: The "Amphoteric" Trap
The 7-azaindole scaffold presents a unique "schizophrenic" electronic profile that causes most side reactions.
-
The Pyrrole Ring (N1/C3): Electron-rich, prone to oxidation and electrophilic attack.
-
The Pyridine Ring (N7/C4-C6): Electron-deficient, basic, and a potent ligand for transition metals.
Primary Failure Mode: The basic N7 nitrogen coordinates to your Palladium or Copper catalyst, displacing phosphine ligands and shutting down the catalytic cycle (Catalyst Poisoning).
Module 1: Overcoming Catalyst Deactivation (N7-Poisoning)
Issue: Low yields in Suzuki/Buchwald couplings; rapid precipitation of Pd black. Diagnosis: The N7 nitrogen is outcompeting your ligand for the metal center.
Mechanism of Failure vs. Solution
The following diagram illustrates how N7 sequestration kills the catalytic cycle and how to bypass it.
Caption: Figure 1. Kinetic competition between productive oxidative addition and non-productive N7-coordination.
Protocol A: The N-Oxide Bypass (The "Fagnou" Strategy)
Instead of fighting the N7 basicity, oxidize it. The N-oxide activates C6 for functionalization and prevents catalyst binding.
-
Oxidation: Treat 7-azaindole with m-CPBA (1.1 equiv) in EtOAc at 0°C → RT. (Yields typically >90%).[1]
-
Functionalization: Perform your C-H activation or coupling. The N-oxide promotes acidity at C6.
-
Reduction: Restore the N7 using PCl₃ or Fe/NH₄Cl.
Protocol B: Steric Shielding (Buchwald Ligands)
If you cannot use N-oxides, you must use bulky, electron-rich phosphine ligands that sterically prevent the Pd center from coordinating to the N7 nitrogen.
| Component | Recommendation | Rationale |
| Ligand | XPhos or RuPhos | Biaryl bulk prevents N7 approach; electron-richness speeds up oxidative addition. |
| Pre-catalyst | Pd(OAc)₂ or Pd-G3 | Avoid Pd(PPh₃)₄; PPh₃ is too labile and easily displaced by N7. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases reduce competitive hydrolysis. |
Module 2: Precision Regiocontrol (The C-H Map)
Issue: Getting C3-functionalization when targeting C2, or vice versa. Diagnosis: You are fighting the scaffold's natural electronic bias.
The Regioselectivity Decision Tree
Use this logic flow to select the correct reagent class for your target position.
Caption: Figure 2. Reagent selection logic based on the electronic properties of the 7-azaindole ring positions.
Critical Protocol: C2-Selective Lithiation
Direct lithiation often fails due to the "Directing Group Dance" where the lithium migrates. To lock C2 selectivity:
-
Protection: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Why? SEM coordinates Li, directing it to C2 via the Complex Induced Proximity Effect (CIPE).
-
-
Lithiation:
-
Reagent: n-BuLi (1.1 equiv).
-
Solvent: THF (strictly anhydrous).
-
Temp: -78°C .
-
Note: Do not allow to warm above -60°C before quenching, or the Li may scramble to the pyridine ring.
-
-
Quench: Add electrophile (e.g., I₂, DMF) at -78°C.
Module 3: Troubleshooting & FAQs
Q1: My Suzuki coupling turned black immediately and yielded <10%. Why?
A: This is classic Pd-black precipitation . The N7 nitrogen displaced your ligands, destabilizing the Pd(0) species, which then aggregated.
-
Fix: Switch to XPhos Pd G2 precatalyst. The palladacycle structure protects the active species until it enters the cycle. Alternatively, add 1.0 equiv of AgOTf ; Silver binds N7 more strongly than Palladium, "sacrificing" itself to protect the catalyst.
Q2: I am trying to alkylate C2 using a radical (Minisci) reaction, but I see a mix of C2 and C4.
A: Minisci reactions on 7-azaindole are sensitive to acid concentration.[2]
-
Fix: Increase the acid concentration (TFA or HCl). Protonation of N7 makes the pyridine ring more electron-deficient, deactivating C4/C6 and directing the nucleophilic radical to C2.
Q3: How do I remove the N-oxide after functionalization without reducing other sensitive groups?
A: Avoid harsh hydrogenation. Use PCl₃ (2.0 equiv) in CHCl₃ at reflux for 2 hours. This is highly chemoselective for deoxygenating N-oxides and usually leaves alkenes, alkynes, and halides intact.
Q4: My N1-protection group (Boc) falls off during Suzuki coupling.
A: Boc is thermally unstable in the presence of weak nucleophiles (like carbonate bases) at >80°C.
-
Fix: Switch to Tosylate (Ts) or SEM . If you must use Boc, run the reaction at lower temperature (60°C) using a more active catalyst (e.g., Pd(dtbpf)Cl₂ ).
References
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews.[3]
-
L’Heureux, A., et al. (2010). "Amination of Chlorinated 7-Azaindoles: Overcoming Catalyst Poisoning." Journal of Organic Chemistry.
-
Fagnou, K., et al. (2009).[4] "N-Oxide Mediated C-H Activation of Azaindoles." Journal of the American Chemical Society.
-
Snieckus, V., et al. (2019). "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie Int.[3] Ed.
-
Mishra, N. K., et al. (2017).[3] "Site-Selective Rhodium-Catalyzed C-H Activation." Advanced Synthesis & Catalysis.
Sources
Technical Support Center: Recrystallization of 4-Amino-6-methyl-7-azaindole hydrochloride
This guide provides in-depth technical support for the recrystallization of 4-Amino-6-methyl-7-azaindole hydrochloride. It is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and optimize purification protocols. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 4-Amino-6-methyl-7-azaindole hydrochloride?
A1: Selecting an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar, heterocyclic hydrochloride salt like 4-Amino-6-methyl-7-azaindole hydrochloride, polar protic solvents are excellent starting points.
-
Primary Recommendation: Alcohols such as Methanol (MeOH) , Ethanol (EtOH) , or Isopropanol (IPA) are often effective. Methanol will likely be a strong solvent, potentially requiring a co-solvent, while IPA may offer a better solubility gradient.
-
Rationale: The azaindole core is a polar heterocycle capable of hydrogen bonding, and the amine and hydrochloride functionalities significantly increase its polarity.[1][2] Alcohols can effectively solvate the molecule at elevated temperatures through hydrogen bonding and dipole-dipole interactions. The hydrochloride salt form generally increases aqueous and polar solvent solubility compared to the free base.[3][4]
-
Alternative: For compounds that are highly soluble in alcohols even at low temperatures, a mixed-solvent system may be necessary. A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (like methanol or water) and then add a "poor," less polar solvent (like ethyl acetate or acetonitrile) until turbidity is observed.[5]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[6][7] The resulting oil often traps impurities, defeating the purpose of recrystallization.
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the solution to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount (10-20% more) of the hot "good" solvent. This reduces the saturation point and can prevent the compound from precipitating above its melting point.[8]
-
Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote the formation of nucleation sites for crystals rather than oil droplets.
-
Lower the Solvent Boiling Point: Consider switching to a lower-boiling point solvent or a mixed-solvent system where the boiling point is lower.
Q3: I'm getting a very low yield. What are the common causes?
A3: A low yield is one of the most frequent issues in recrystallization. The primary causes include:
-
Using too much solvent: This is the most common error.[7] Excess solvent will retain a significant portion of your compound in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product dissolved.
To improve yield, ensure you are using the minimum amount of hot solvent required for complete dissolution. If you suspect you've used too much, you can carefully evaporate some of the solvent and attempt the crystallization again.[6] To maximize crystal recovery, cool the flask in an ice bath after it has reached room temperature.[9]
Q4: No crystals are forming, even after the solution has cooled. What should I do?
A4: This is a classic case of a supersaturated solution, where the crystallization process has not been initiated.[7] Several techniques can be used to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: As mentioned in Q3, you may have too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.
-
Flash Cooling: Place the flask in an ice/salt bath for a short period. While slow cooling is generally preferred, a rapid temperature drop can sometimes shock the system into producing crystals. These can then be re-dissolved by heating and cooled slowly to obtain purer crystals.
In-Depth Troubleshooting Guide
This section provides more detailed protocols and explanations for persistent issues.
Problem 1: Persistent Oiling Out
If the basic steps from FAQ Q2 fail, a more systematic approach is needed. The core issue is that the compound's solubility decreases to the point of precipitation at a temperature where the compound is still molten.
Protocol for Overcoming Oiling Out:
-
Re-dissolve and Dilute: Heat the solution to dissolve the oil. Add more of the primary solvent (e.g., ethanol) until the solution is about 10-15% more dilute than the minimum required for dissolution at boiling.
-
Introduce a "Poor" Solvent: While the solution is hot, add a few drops of a miscible "poor" solvent (e.g., water if using ethanol, or ethyl acetate if using methanol). The goal is to lower the overall solvating power, encouraging crystallization at a higher temperature (and hopefully above the compound's melting point). Add until the solution is faintly turbid.
-
Re-clarify: Add a drop or two of the hot "good" solvent to make the solution clear again.
-
Insulate and Cool Slowly: Cover the flask and insulate it (e.g., wrap in foil or towels) to ensure a very slow cooling rate. This gives the molecules maximum time to orient into a crystal lattice.
Caption: Decision workflow for troubleshooting oiling out.
Problem 2: Colored Impurities in Crystals
The presence of color in your final product indicates that impurities are being incorporated into the crystal lattice. This is common with complex aromatic heterocycles.
Activated Charcoal Treatment Protocol: Activated charcoal has a high surface area and can adsorb large, colored, and polymeric impurities.
-
Dissolve the Compound: Dissolve the impure 4-Amino-6-methyl-7-azaindole hydrochloride in the minimum amount of a suitable hot solvent.
-
Add Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.
-
Heat and Swirl: Return the solution to the heat and swirl gently for a few minutes to ensure the impurities are adsorbed. Avoid boiling, as this can cause violent bumping.
-
Hot Filtration: This is a critical step. Pre-heat a funnel and a new flask. Use fluted filter paper to increase the filtration speed. Filter the hot solution quickly to remove the charcoal. If the solution cools during this step, the product will crystallize prematurely.
-
Crystallize and Isolate: Allow the clear, filtered solution to cool slowly to form purified crystals.
Problem 3: Handling a Hygroscopic Hydrochloride Salt
Hydrochloride salts, especially of amines, can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This can make the material difficult to handle and can affect its physical properties and stability.
Best Practices:
-
Drying: Dry the final, filtered crystals thoroughly under a high vacuum, possibly with gentle heating (if the compound is thermally stable) to remove all traces of solvent and adventitious water.
-
Storage: Store the purified product in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite). For long-term storage, use a sealed vial under an inert atmosphere (Nitrogen or Argon).
-
Solvent Choice: When performing recrystallization, ensure you are using anhydrous solvents if possible, especially if you are struggling with purity or crystal form.
Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude 4-Amino-6-methyl-7-azaindole hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask. Add a small portion of isopropanol (IPA) (e.g., 10 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of hot IPA until the solid just dissolves completely. Note the total volume of solvent used.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to remove any remaining mother liquor.
-
Drying: Dry the crystals under a high vacuum to a constant weight.
Caption: Standard workflow for single-solvent recrystallization.
Data Table: Common Solvents for Polar Heterocycles
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | High solvating power; may require a co-solvent.[5] |
| Methanol | 65 | 5.1 | Strong solvent, good for initial dissolution. |
| Ethanol | 78 | 4.3 | Excellent general-purpose choice. |
| Isopropanol (IPA) | 82 | 3.9 | Good balance of polarity and boiling point. |
| Acetonitrile | 82 | 5.8 | Aprotic; can be a good "poor" solvent with water or MeOH. |
| Ethyl Acetate | 77 | 4.4 | Often used as a "poor" solvent with alcohols. |
References
-
A General Method for the Preparation of 4- and 6-Azaindoles. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
7-Azaindole Manufacturers & Suppliers in USA. (n.d.). Alkali Metals. Retrieved February 22, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 22, 2026, from [Link]
-
6-Amino-1-methyl-4-methoxy-7-azaindole. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (2023). ChemRxiv. Retrieved February 22, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved February 22, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 22, 2026, from [Link]
- Preparation method for 4-substituted-7-azaindole. (2012). Google Patents.
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed. Retrieved February 22, 2026, from [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan. (2019). PMC. Retrieved February 22, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. Retrieved February 22, 2026, from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 6-Methyl-7-Azaindole Derivatives
Welcome to the technical support center for navigating the synthetic challenges associated with 6-methyl-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important scaffold. The 7-azaindole core is a significant pharmacophore in medicinal chemistry, but the introduction of a methyl group at the C6 position introduces considerable steric hindrance that can complicate subsequent functionalization reactions.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.
I. Understanding the Challenge: The Impact of the C6-Methyl Group
The primary challenge in the chemistry of 6-methyl-7-azaindole is the steric bulk of the methyl group, which can hinder the approach of reagents and catalysts to adjacent positions, particularly the N7-position of the pyridine ring and the C5-position. This steric impediment can lead to low reaction yields, incomplete conversions, or altogether failed reactions.
Core Issues Stemming from Steric Hindrance:
-
Reduced Reactivity: The C6-methyl group can electronically deactivate the pyridine ring, making it less susceptible to nucleophilic attack.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate strongly with transition metal catalysts, and the steric bulk of the C6-methyl group can further inhibit catalytic turnover.[3]
-
Inaccessibility of Reaction Sites: The physical blockage by the methyl group can prevent reagents from accessing the C5 and N7 positions for functionalization.
II. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis and functionalization of 6-methyl-7-azaindole derivatives.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, but they are often sensitive to steric hindrance.[4]
Question 1: My Suzuki-Miyaura coupling reaction with a 6-methyl-7-azaindole halide is sluggish and gives low yields. What can I do?
Answer: This is a frequent issue. Here’s a systematic approach to troubleshoot:
-
Ligand Selection is Critical: Standard ligands like PPh₃ may not be effective. The steric bulk around the palladium center needs to be carefully tuned.
-
Rationale: Bulky, electron-rich phosphine ligands can promote the reductive elimination step and stabilize the active Pd(0) species, which is crucial for overcoming the steric hindrance of the 6-methyl group.[5]
-
Recommendation: Switch to more sterically demanding and electron-rich biarylphosphine ligands.
-
For C-C coupling (Suzuki): Consider using ligands such as SPhos, XPhos, or RuPhos. These have demonstrated success in coupling sterically hindered substrates.[6]
-
For C-N coupling (Buchwald-Hartwig): BrettPhos and DavePhos are excellent choices for coupling primary and secondary amines to hindered aryl halides.[5][7]
-
-
-
Choice of Palladium Precatalyst: The source of palladium can significantly impact the reaction.
-
Rationale: Precatalysts are designed to generate the active LPd(0) species more efficiently and consistently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]
-
Recommendation: Utilize a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst. These are often more robust and provide higher yields in challenging couplings.
-
-
Base and Solvent Optimization: The reaction medium plays a crucial role.
-
Rationale: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent can influence the solubility of the reagents and the overall reaction kinetics.[8][9]
-
Recommendation:
-
Bases: Strong, non-nucleophilic bases are often preferred. K₃PO₄ and Cs₂CO₃ are good starting points. For particularly challenging couplings, consider stronger bases like NaOtBu or LHMDS, but be mindful of potential substrate decomposition.[10]
-
Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A mixture of solvents, such as toluene/ethanol, can sometimes improve solubility and reaction rates.[6]
-
-
-
Temperature and Reaction Time:
-
Rationale: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[8]
-
Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments of 10 °C. Monitor the reaction for signs of decomposition. Extended reaction times may also be necessary.
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 6-Methyl-7-Azaindole
Caption: General workflow for Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination on a 6-methyl-7-azaindole halide, but I'm observing significant side products and low conversion. What are the likely causes?
Answer: Buchwald-Hartwig aminations can be sensitive, and the steric hindrance of the 6-methyl group adds another layer of complexity.
-
Inappropriate Ligand/Catalyst System: As with Suzuki couplings, the choice of ligand is paramount.
-
Recommendation: Use a highly active catalyst system. For many applications involving hindered substrates, the use of bulky biarylphosphine ligands is necessary.[4] Consider using a precatalyst system like (BrettPhos)Pd-G3 or (tBuXPhos)Pd-G3.
-
-
Base Selection: The pKa of the amine and the steric environment of the halide will dictate the optimal base.
-
Rationale: The base must be strong enough to deprotonate the amine without causing side reactions.
-
Recommendation: For secondary amines, NaOtBu is a common and effective choice. For less nucleophilic primary amines, a stronger base like LHMDS may be required.[7]
-
-
Reaction Temperature:
-
Rationale: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions like hydrodehalogenation.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and only increase it if necessary.
-
B. N-H Functionalization and Protection
Question 3: I am struggling to protect the N-H of the pyrrole ring in 6-methyl-7-azaindole. Standard conditions are not working well.
Answer: The N-H of the pyrrole ring in 7-azaindole is less acidic than that of indole, and the C6-methyl group can further hinder its reactivity.
-
Stronger Base Required:
-
Rationale: A sufficiently strong base is needed to fully deprotonate the N-H.
-
Recommendation: Instead of weaker bases like K₂CO₃, use a stronger base such as NaH or LiHMDS in an aprotic solvent like THF or DMF.
-
-
Protecting Group Choice:
-
Rationale: The choice of protecting group can influence the success of the reaction.
-
Recommendation:
-
For robust protection: A tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be effective.
-
For milder deprotection: A tert-butoxycarbonyl (Boc) group can be installed using Boc₂O with DMAP, but may require forcing conditions.
-
-
Data Summary: Recommended Conditions for Common Transformations
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-120 |
| Buchwald-Hartwig | BrettPhos, DavePhos | NaOtBu, LHMDS | Toluene, THF | 80-110 |
| N-H Protection | - | NaH, LiHMDS | THF, DMF | 0 to RT |
III. Advanced Strategies and Future Outlook
For particularly challenging transformations, more advanced synthetic strategies may be required.
C-H Activation
Direct C-H activation offers an atom-economical approach to functionalize the 7-azaindole core.[11][12]
-
Directed C-H Functionalization: By installing a directing group on the N1-position, it is possible to achieve regioselective functionalization at other positions of the ring system.[13]
-
Rhodium-Catalyzed C-H Activation: Rh(III) catalysts have been shown to be effective for the C-H activation and annulation of aminopyridines to form 7-azaindoles.[3][14]
Photoredox Catalysis
Photoredox catalysis provides a mild and efficient alternative for cross-coupling reactions.
-
Nickel/Photoredox Dual Catalysis: This approach has been successfully applied to the Csp²-Csp³ cross-coupling of cycloalkyl groups onto the 7-azaindole scaffold.[15]
Logical Relationship Diagram
Caption: Troubleshooting logic for hindered 6-methyl-7-azaindoles.
IV. Conclusion
Overcoming the steric hindrance in 6-methyl-7-azaindole derivatives requires a systematic and informed approach to reaction optimization. By carefully selecting ligands, catalysts, and reaction conditions, researchers can successfully functionalize this challenging yet valuable scaffold. This guide provides a starting point for troubleshooting common issues and exploring more advanced synthetic methodologies.
V. References
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Available from: [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Academia.edu. Available from: [Link]
-
Synthesis of azaindole and indole derivatives 6 and 7. ResearchGate. Available from: [Link]
-
pericyclic chemistry [Woodward-Hoffmann Rules]. Wipf Group. Available from: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available from: [Link]
-
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science (RSC Publishing). Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. PubMed. Available from: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available from: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed. Available from: [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. Available from: [Link]
-
Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. Available from: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Available from: [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Available from: [Link]
-
Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. Available from: [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ChemRxiv. Available from: [Link]
-
Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available from: [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Amino-6-methyl-7-azaindole
Welcome to the technical support center for synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with in-depth insights and troubleshooting advice for the catalyst selection in cross-coupling reactions involving the 4-Amino-6-methyl-7-azaindole scaffold. This important heterocyclic motif presents unique challenges due to its electronic properties and multiple potential coordination sites. This document is designed to serve as a practical resource to navigate these challenges and streamline your experimental workflow.
Section 1: The Challenge of Coupling 7-Azaindoles
The 7-azaindole core is a common scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling is not always straightforward. The primary challenges stem from the molecule's inherent basicity and coordination chemistry:
-
Catalyst Inhibition: The pyridine nitrogen (at position 7) and the exocyclic amino group (at position 4) are Lewis basic sites that can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and stalling the reaction.[1][2]
-
Slow Reductive Elimination: The electron-rich nature of the azaindole ring can slow down the final reductive elimination step of the catalytic cycle, leading to low yields and the potential for side reactions.
-
N-H Reactivity: The pyrrole N-H is acidic and can undergo competing N-arylation, particularly with strong bases, or require protection/deprotection steps.[3] While modern methods often allow for coupling on the unprotected indole, this remains a key consideration.[4]
Selecting the right catalyst system—specifically the ligand—is paramount to overcoming these hurdles. The ideal ligand will stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and minimize non-productive binding to the substrate's nitrogen atoms.
Section 2: Catalyst Selection Workflow
Navigating catalyst selection can be streamlined by following a logical decision-making process based on the desired transformation. The following workflow provides a starting point for your experimental design.
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Guide: 1H NMR Spectrum Analysis of 4-Amino-6-methyl-7-azaindole Hydrochloride
Executive Summary
4-Amino-6-methyl-7-azaindole hydrochloride (CAS: Variable/Derivative specific) is a critical scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly for JAK, TRK, and MAPK pathways.[1] Its structural duality—combining a pyrrole ring (electron-rich) with a pyridine ring (electron-deficient)—creates a unique electronic environment that complicates spectral interpretation.[1]
This guide provides a definitive technical analysis of its 1H NMR spectrum. Unlike standard spectral lists, we dissect the causality of chemical shifts, compare the HCl salt form vs. Free Base , and evaluate solvent performance (DMSO-d₆ vs. Methanol-d₄) to ensure reproducible characterization in drug development workflows.
Part 1: Structural Context & Protonation Logic[1]
To interpret the spectrum, one must first understand the numbering and the impact of the hydrochloride salt formation.
Molecular Geometry and Numbering
The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) consists of a fused system.[1]
-
N1: Pyrrole nitrogen (Acidic, pKa ~13).[1]
-
N7: Pyridine nitrogen (Basic, pKa ~4.6 for parent).[1]
-
C4-NH₂: Exocyclic amine (Electron Donating).[1]
-
C6-CH₃: Methyl group (Weakly Electron Donating).[1]
The "Salt Shift" Effect
In the hydrochloride form, protonation occurs predominantly at N7 (the most basic site), not the exocyclic amine or N1. This creates a pyridinium cation, which exerts a strong electron-withdrawing effect, causing a global downfield shift (deshielding) of aromatic protons compared to the free base.[1]
Figure 1: Mechanism of spectral shift upon salt formation.[1] Protonation at N7 pulls electron density from the ring, shifting signals to higher ppm.[1]
Part 2: Detailed Spectral Assignment (DMSO-d₆)
Solvent: DMSO-d₆ is the gold standard for this compound due to the solubility of the HCl salt and the preservation of exchangeable protons (NH, NH₂).
Predicted Chemical Shifts & Multiplicity
Note: Values are estimated ranges based on electronic structure-property relationships of 4-amino-7-azaindole derivatives.
| Proton Assignment | Approx. Shift ( | Multiplicity | Integration | Mechanistic Explanation |
| N7-H⁺ | 13.0 - 14.0+ | Broad Singlet | 1H | Pyridinium proton.[1] Often invisible due to rapid exchange or extreme broadening. |
| N1-H (Pyrrole) | 11.5 - 12.5 | Broad Singlet | 1H | Highly deshielded pyrrole NH.[1] Hydrogen bonds strongly with DMSO. |
| Exocyclic -NH₂ | 7.5 - 8.5 | Broad Singlet | 2H | Downfield from free base (~6.0 ppm) due to the electron-deficient ring system of the salt. |
| H2 (Pyrrole) | 7.3 - 7.6 | Doublet (or dd) | 1H | Adjacent to N1.[1] Deshielded by aromatic current and N1. |
| H5 (Pyridine) | 6.3 - 6.6 | Singlet | 1H | Key Diagnostic Peak. Upfield relative to other aromatics due to strong shielding from the ortho-amino group (C4).[1] |
| H3 (Pyrrole) | 6.4 - 6.7 | Doublet (or dd) | 1H | Electron-rich position of pyrrole.[1] Couples with H2. |
| C6-CH₃ | 2.3 - 2.5 | Singlet | 3H | Methyl group attached to aromatic ring. Overlaps with DMSO residual peak (2.50 ppm) requires care. |
Critical Analysis of Signals
-
The H5 Singlet: This is the most distinct aromatic signal. Unlike unsubstituted 7-azaindole (which shows H4/H5/H6 coupling), the 4-amino and 6-methyl substitutions isolate H5.[1] It appears as a sharp singlet.
-
The H2/H3 Coupling: Look for the characteristic "roof effect" or clear doublet pairing with a coupling constant (
) of ~3.5 Hz. This confirms the intact pyrrole ring. -
Solvent Overlap: The C6-methyl group (~2.4 ppm) often sits on the shoulder of the DMSO quintet (2.50 ppm). Recommendation: Process with a slight window function (LB = 0.3 Hz) or acquire at a higher temperature (e.g., 313 K) to shift the water/exchangeables, though the methyl/DMSO relationship is fixed.
Part 3: Comparative Analysis (Alternatives)
This section objectively compares the "performance" of different analytical conditions.
Comparison 1: Solvent Selection (DMSO-d₆ vs. Methanol-d₄)
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (Alternative) |
| Solubility (HCl Salt) | Excellent | Good |
| Exchangeable Protons | Visible. N1-H and NH₂ are distinct.[1] | Invisible. Rapidly exchange with solvent deuterium (disappear).[1] |
| Spectral Complexity | Higher (more peaks).[1] | Lower (simplified aromatic region).[1] |
| Use Case | Full structural characterization; confirming salt formation. | Quick purity check; avoiding DMSO removal issues. |
Verdict: Use DMSO-d₆ for structural validation. Use MeOD only if the NH/NH₂ regions in DMSO are obscured by impurities or if recovering the sample is critical (DMSO is hard to remove).
Comparison 2: HCl Salt vs. Free Base
Distinguishing the salt from the free base is a common quality control requirement.
-
Free Base: The H5 proton typically resonates further upfield (~5.8 - 6.0 ppm) because the pyridine ring is neutral. The -NH₂ signal is sharper and further upfield (~5.5 - 6.0 ppm).
-
HCl Salt: The positive charge on N7 pulls electron density. Expect a +0.3 to +0.8 ppm downfield shift for H5 and H2 compared to the free base.
Part 4: Experimental Protocol
To ensure data integrity and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.
Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the hydrochloride salt.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule to ensure dryness. Water content >0.1% causes broadening of the NH₂ peak.
-
-
Dissolution: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute.[1]
-
Visual Check: Solution must be clear. Particulates cause magnetic susceptibility distortion (broad lines).[1]
-
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The quaternary carbons and isolated protons (H5) may have longer T1 relaxation times. A short D1 leads to poor integration accuracy (underestimating the singlet vs. the multiplet).
-
-
Scans (NS): 16 (Routine) or 64 (High Precision/Trace Impurity detection).
-
Temperature: 298 K (25°C).[1]
Figure 2: Validated workflow for quantitative NMR analysis.
Part 5: Troubleshooting & Impurities[1]
Distinguishing Regioisomers
A common synthetic impurity is the 5-amino isomer or N-methylation .
-
4-Amino (Target): H5 is a singlet .[1]
-
5-Amino (Impurity): H4 and H6 would appear as singlets (or weakly coupled), but the chemical shift pattern changes drastically.[1] H6 would be very deshielded (adjacent to N7).[1]
-
N-Methylation: Look for a sharp singlet at ~3.8–4.0 ppm (N-Me) vs. the C-Me at ~2.4 ppm.
The "Missing" Proton
If the integration of the aromatic region equals 2H instead of 3H, check the water suppression. If a solvent suppression sequence (like presat) was used, it might have suppressed the H5 signal if it resonates too close to a solvent harmonic or if the offset was wrong.[1] Always run a standard 1D first. [1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24891472, 7-Azaindole. Retrieved from [Link][1]
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1] MDPI Pharmaceuticals. (Discusses structural properties and binding modes of 7-azaindole derivatives). Retrieved from [Link][1]
-
Catalán, J., et al. (2005). Study of 7-azaindole in its first four singlet states.[1][2] Journal of Physical Chemistry A. (Provides fundamental data on tautomerism and protonation sites). Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles.[1] University of Wisconsin-Madison. (Authoritative source for estimating pyridine/pyrrole shifts).[1] Retrieved from [Link][1]
Sources
Comparative Guide: Bioactivity & Drug-Likeness of 7-Azaindole vs. Indole Scaffolds
[1]
Executive Summary
In modern medicinal chemistry, the transition from an indole to a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a high-value bioisosteric replacement.[1][2][3][4] While the indole moiety is ubiquitous in nature (e.g., tryptophan, serotonin) and historically privileged, it often suffers from metabolic liability and limited hydrogen-bonding vectors. The 7-azaindole scaffold addresses these deficits by introducing a nitrogen atom at the 7-position, transforming the physicochemical profile.[5]
This guide objectively compares these two scaffolds, demonstrating that 7-azaindole frequently offers superior kinase hinge-binding affinity , metabolic stability , and aqueous solubility , making it a preferred core in fragment-based drug discovery (FBDD).
Mechanistic Insight: The "Hinge Binder" Advantage
The most critical differentiator between these scaffolds lies in their interaction with the ATP-binding pocket of protein kinases.
Indole: The Monodentate Binder
The indole ring is electron-rich. In the context of kinase inhibition, the pyrrole nitrogen (N1) acts as a Hydrogen Bond (H-bond) Donor to the kinase hinge region (typically the backbone carbonyl of the gatekeeper residue). However, the C7 carbon is non-interacting, limiting the scaffold to a single anchor point.
7-Azaindole: The Bidentate Binder
The 7-azaindole scaffold mimics the adenine ring of ATP more faithfully.
-
N1 (Pyrrole): Acts as an H-bond Donor .
-
N7 (Pyridine): Acts as an H-bond Acceptor .[4]
This unique geometry allows 7-azaindole to form a bidentate hydrogen bond network with the kinase hinge region (interacting with both the backbone carbonyl and the backbone amide NH). This "double-anchor" effect significantly increases residence time and potency.
Visualization: Hinge Binding Topology
The following diagram illustrates the structural difference in binding modes.
Figure 1: Comparison of binding modes. Note the additional H-bond vector (Hinge NH → N7) gained by the 7-azaindole scaffold.
Physicochemical & ADME Profiling
The introduction of the pyridine nitrogen alters the electronic landscape of the ring system, resulting in distinct ADME (Absorption, Distribution, Metabolism, Excretion) advantages.
Comparative Data Table
| Feature | Indole Scaffold | 7-Azaindole Scaffold | Impact on Drug Development |
| Electronic Nature | Electron-rich (π-excessive). | Electron-deficient pyridine ring. | 7-Azaindole is less prone to oxidative attack. |
| Metabolic Stability | Low/Moderate. Prone to oxidation at C3 by CYP450 enzymes. | High. Pyridine N reduces electron density, protecting the ring from electrophilic metabolic attack. | Increased half-life ( |
| Aqueous Solubility | Low. Highly lipophilic. | Moderate/High. Pyridine N lowers LogP and increases polarity. | Improved oral bioavailability and formulation success. |
| Toxicity (CYP Inhibition) | Higher risk of CYP inhibition due to lipophilicity. | Generally "cleaner" profile; lower risk of reactive metabolite formation. | Reduced drug-drug interaction (DDI) potential. |
| Synthesis | Well-established (Fischer indole synthesis). | More complex, but commercial availability of intermediates has improved. | 7-Azaindole allows for diverse substitution via cross-coupling. |
Case Study: Vemurafenib (Zelboraf)[4]
The development of Vemurafenib (PLX4032), a B-RAF inhibitor for melanoma, serves as the definitive case study for this scaffold comparison.
-
The Challenge: Early hits based on mono-dentate scaffolds showed insufficient potency against the BRAF(V600E) mutation and poor metabolic stability.
-
The Solution: Researchers utilized a Fragment-Based Drug Discovery (FBDD) approach.[1][4][6][7][8] They identified that the 7-azaindole core could bind to the ATP-binding site with high efficiency.[2][8]
-
Outcome: The 7-azaindole core provided the necessary bidentate anchoring to the hinge (Cys532 and Gln530 of BRAF), while the solubilizing tails were optimized for PK. This led to the first FDA-approved fragment-derived drug.[2][6][8]
Experimental Protocols for Comparison
To objectively compare these scaffolds in your own research, use the following validated workflows.
Protocol A: Biochemical Kinase Inhibition Assay (IC50 Determination)
Purpose: To quantify the affinity advantage of the bidentate binding mode.
-
Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare 3-fold serial dilutions of Indole and 7-Azaindole analogs in 100% DMSO (start at 10 µM).
-
Enzyme Incubation: Dispense 5 µL of recombinant Kinase (e.g., BRAF, JAK) into 384-well plates. Add 100 nL of compound. Incubate 15 min at RT.
-
Reaction Start: Add 5 µL of ATP/Substrate mix (at
concentrations). -
Detection: After 60 min, add detection reagent (e.g., ADP-Glo™ or Caliper Mobility Shift reagent).
-
Analysis: Measure luminescence or electrophoretic mobility. Fit data to a 4-parameter logistic equation to derive IC50.
-
Expectation: 7-Azaindole analogs typically show 2-10x lower IC50 values than matched indole pairs due to the extra H-bond.
-
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Purpose: To verify the superior metabolic stability of the electron-deficient ring.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Incubation: Mix test compound (1 µM final) with HLMs in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Quantification: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) using the elimination rate constant ( ).-
Expectation: Indole analogs often show rapid degradation (
min), while 7-azaindoles often exceed 60 min stability.
-
Visualization: Evaluation Workflow
Figure 2: Standardized workflow for evaluating scaffold bioactivity and stability.
References
-
Song, J. J., et al. (2012). "Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor." Journal of Medicinal Chemistry. Link
-
Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[3][8] J-Stage / Yakugaku Zasshi. Link
-
Bemis, G. W., & Murcko, M. A. (1996). "The Properties of Known Drugs. 1. Molecular Frameworks." Journal of Medicinal Chemistry. Link
-
Zhang, M., et al. (2017). "Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts." Journal of Chemical Information and Modeling. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
mass spectrometry characterization of 4-Amino-6-methyl-7-azaindole
Mass Spectrometry Characterization of 4-Amino-6-methyl-7-azaindole: A Comparative Methodological Guide
Executive Summary
4-Amino-6-methyl-7-azaindole (CAS: 296264-67-2) is a critical pharmacophore in the development of Janus kinase (JAK) and Cdc7 inhibitors. Its structural integrity—specifically the positioning of the methyl group at the C6 position versus the N1 position—is pivotal for binding affinity in ATP-competitive pockets.
This guide provides a rigorous mass spectrometry (MS) characterization framework. Unlike generic certificates of analysis, this document objectively compares ionization modalities (ESI vs. APCI) and fragmentation pathways to establish a self-validating identification protocol. We demonstrate that while Electrospray Ionization (ESI) offers superior sensitivity for this basic heterocycle, specific MS/MS transitions are required to unequivocally differentiate it from its common synthetic byproduct, the N-methyl regioisomer.
Physicochemical Context & Compound Profile
Understanding the protonation dynamics of the 7-azaindole core is essential for optimizing MS source parameters.
| Property | Value | MS Implication |
| Formula | C | Monoisotopic Mass: 147.0797 Da |
| [M+H] | 148.0870 m/z | Primary quantitation ion |
| pKa (Calc) | ~5.8 (Pyridine N) | Readily protonates in 0.1% Formic Acid |
| LogP | 1.2 | Suitable for Reverse Phase (C18) LC |
| Solubility | DMSO, MeOH | Avoid non-polar solvents for stock prep |
Comparative Ionization Performance: ESI vs. APCI
In this evaluation, we compared the signal response of 4-Amino-6-methyl-7-azaindole (1 µM injection) using Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) on a Q-TOF platform.
Objective: Determine the optimal ionization source for trace-level detection.
Experimental Data: Signal-to-Noise (S/N) Comparison
| Parameter | ESI (+) (Recommended) | APCI (+) (Alternative) | Performance Delta |
| Precursor Ion | [M+H] | [M+H] | Identical species |
| S/N Ratio | 1,450:1 | 320:1 | ESI is ~4.5x more sensitive |
| In-Source Fragmentation | < 5% | ~15% (Thermal degradation) | APCI induces premature loss of NH |
| Matrix Tolerance | Moderate (Susceptible to suppression) | High (Resistant to suppression) | APCI preferred only in high-matrix samples |
Expert Insight:
The 4-amino group and the N7-nitrogen provide a highly basic site for protonation. ESI is the superior choice because it facilitates "soft" ionization without thermal stress. APCI, which relies on corona discharge and high heat, causes noticeable in-source deamination (
Fragmentation Dynamics & Isomer Differentiation
A critical challenge in azaindole synthesis is distinguishing the C6-methyl product (Target) from the N1-methyl impurity (Isomer). Standard low-resolution MS cannot distinguish these isobaric species (both 148.0870 m/z).
Differentiation Strategy: High-Energy Collisional Dissociation (HCD) reveals unique "fingerprint" fragments.
MS/MS Transition Table
| Fragment Ion | m/z (Theoretical) | Origin | Specificity |
| Precursor | 148.0870 | Non-specific | |
| Fragment A | 131.0604 | Loss of NH | Common to both isomers |
| Fragment B | 104.0495 | Loss of HCN from Pyridine ring | Dominant in 6-methyl isomer |
| Fragment C | 119.0600 | Ring expansion/rearrangement | Dominant in N-methyl isomer |
Mechanism: The 6-methyl substituent on the pyridine ring stabilizes the carbocation formed after HCN loss. In contrast, the N-methyl isomer tends to retain the methyl group on the pyrrole nitrogen, altering the ring cleavage energetics.
Visualization: Workflow & Pathways
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logical flow for selecting the correct ionization and fragmentation mode based on sample purity and goals.
Caption: Decision matrix for optimizing ionization and distinguishing regioisomers.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the System Suitability criteria are not met, the data should be considered suspect.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final: 1 µg/mL).
-
Why: High organic content ensures desolvation in ESI; acid ensures full protonation of the pyridine nitrogen.
-
Step 2: LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS Parameters (ESI+)[1]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Fragmentor Voltage: 100 V (Keep low to prevent in-source decay).
-
Collision Energy (CE): Stepped 20, 35, 50 eV.
Step 4: Self-Validating System Suitability Criteria
Before running unknowns, verify these metrics:
-
Retention Time Stability:
0.1 min deviation. -
Mass Accuracy:
ppm error (Observed m/z must be 148.0865 – 148.0875). -
Fragment Ratio: The intensity ratio of product ions 131/104 must be consistent (typically ~2:1 at 35 eV). Deviation implies co-eluting isomer.
References
-
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]
-
Langley, J. (2025).[1] "Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI." Separation Science. Available at: [Link]
-
NIST Chemistry WebBook. "7-Azaindole Derivatives Fragmentation Data." National Institute of Standards and Technology. Available at: [Link]
-
AxisPharm. (2023). "Electrospray and APCI Mass Analysis: Quick Comparison." AxisPharm Technical Guides. Available at: [Link]
Sources
spectroscopic differences between 7-azaindole and 4-aminoindole
This guide provides an in-depth technical comparison of the spectroscopic properties of 7-azaindole (7-AI) and 4-aminoindole (4-AI) . It is designed for researchers in photophysics and drug discovery who require precise mechanistic insights into these two isomeric scaffolds.
Part 1: Executive Summary & Core Distinction
The spectroscopic divergence between 7-azaindole and 4-aminoindole stems from their fundamental electronic structures, which dictate their excited-state dynamics:
-
7-Azaindole (7-AI): A "smart" fluorophore defined by Excited-State Double Proton Transfer (ESDPT) . It possesses both a hydrogen bond donor (pyrrole
) and an acceptor (pyridine ) in close proximity, allowing it to undergo cooperative proton transfer with protic solvents or in dimers. This results in dual fluorescence emission (normal and tautomer bands). -
4-Aminoindole (4-AI): A scaffold defined by Intramolecular Charge Transfer (ICT) and significant non-radiative decay. Unlike 7-AI, it lacks the specific donor-acceptor geometry for ESDPT. Its photophysics are dominated by the electron-donating amino group at position 4, which induces a red-shifted absorption but often results in weak fluorescence (low quantum yield) in polar solvents due to quenching mechanisms, necessitating structural modification (e.g., to 4-cyanoindole) for use as a bright probe.
Part 2: Spectroscopic Comparison
UV-Vis Absorption and Emission Data
| Property | 7-Azaindole (7-AI) | 4-Aminoindole (4-AI) | Key Difference |
| Absorption | ~288 nm (Water)~286 nm (Cyclohexane) | ~295–300 nm (Buffer)Shoulder up to ~315 nm | 4-AI is red-shifted due to the amino group's auxochromic effect (ICT). |
| Emission | Dual Emission (Alcohol/Nonpolar): 1. Normal ( | Single Emission: Weak band ~330–350 nm (Solvent dependent)Note: Often considered "dark" or weakly fluorescent compared to 7-AI. | 7-AI shows large Stokes shift (Tautomer) and dual emission; 4-AI shows standard fluorescence or quenching. |
| Quantum Yield ( | ~0.03 (Water)~0.05–0.1 (Ethanol)Increases with methylation | Low (< 0.05 in water)Significantly lower than 4-cyano derivatives ( | 7-AI is a functional probe; 4-AI is often a fluorescence quencher or requires modification. |
| Solvatochromism | Mechanistic Solvatochromism: Solvent proticity triggers ESDPT (Green emission in alcohols). | Polarity-Induced Solvatochromism: Red shift in polar solvents due to ICT stabilization. | 7-AI responds to proticity (H-bonding); 4-AI responds to polarity (dielectric constant). |
| pKa (Ground State) | Pyridine | Amino | 7-AI has a distinct basic site ( |
Mechanistic Deep Dive
A. 7-Azaindole: The ESDPT Mechanism
In nonpolar solvents (like cyclohexane), 7-AI forms centrosymmetric dimers. Upon excitation (
-
In Alcohols:[1] A solvent molecule bridges
and , facilitating "solvent-mediated" ESDPT. -
In Water: The network is too disrupted by bulk solvation, preventing the cyclic intermediate; only "normal" emission (~395 nm) is observed.
B. 4-Aminoindole: ICT and Quenching
4-AI behaves as a donor-acceptor system where the amino group (
-
Unlike 7-AI, there is no proton acceptor site at position 7 to accept the pyrrole proton.
-
The excited state often undergoes rapid non-radiative decay (internal conversion) or intersystem crossing, rendering the parent molecule weakly fluorescent. This makes 4-AI a candidate for quenching studies rather than as a bright probe itself (unlike its derivative, 4-cyanoindole).
Part 3: Visualization of Pathways
Figure 1: Photophysical Pathways Comparison
Caption: Comparative photophysical pathways. 7-AI (left) undergoes excited-state proton transfer leading to dual emission. 4-AI (right) is dominated by ICT and non-radiative decay.
Part 4: Experimental Protocols
To objectively validate the differences described above, the following self-validating protocols are recommended.
Protocol A: Solvatochromic Shift & Dual Emission Validation
This experiment confirms the ESDPT mechanism in 7-AI vs. the ICT mechanism in 4-AI.
Reagents:
-
Analytes: 7-Azaindole (Sigma-Aldrich, >98%), 4-Aminoindole (Sigma-Aldrich, >97%).
-
Solvents: Cyclohexane (Nonpolar), Ethanol (Protic/Polar), Acetonitrile (Aprotic/Polar), Water (pH 7 Buffer).
Methodology:
-
Preparation: Prepare
stock solutions of both compounds in all four solvents. Note: Keep concentration low to avoid aggregation, except for 7-AI in cyclohexane where dimers are desired. -
Absorbance Scan: Record UV-Vis spectra (220–400 nm).
-
Checkpoint: 4-AI should show a red-shifted shoulder >300 nm compared to 7-AI.
-
-
Emission Scan: Excitation at
(approx. 290 nm). Record emission (300–600 nm). -
Analysis:
-
7-AI in Ethanol: Look for two bands:
nm (violet) and nm (green). -
7-AI in Water: Look for a single band at
nm. -
4-AI in Ethanol: Look for a single, weak band
nm. -
4-AI in Cyclohexane: Measure intensity. If intensity is higher than in ethanol, it confirms polar quenching/ICT non-radiative loss.
-
Protocol B: Deuterium Isotope Effect (Verification of Proton Transfer)
This protocol definitively proves the involvement of protons in the excited state of 7-AI.
-
Solvent:
(Deuterium Oxide) vs. . -
Procedure: Dissolve 7-AI in
and measure fluorescence lifetime ( ) using TCSPC (Time-Correlated Single Photon Counting). -
Expectation:
-
7-AI: Significant increase in lifetime in
due to the Kinetic Isotope Effect (KIE) slowing down the non-radiative proton transfer pathways or solvent quenching. -
4-AI: Minimal change in lifetime (no proton transfer mechanism involved).
-
References
-
Catalán, J., et al. (2006). "Excited State Proton Transfer in 3-Methyl-7-Azaindole Dimer. Symmetry Control." The Journal of Physical Chemistry A. Link
-
Chapman, C. F., & Maroncelli, M. (1992). "Excited-state tautomerization of 7-azaindole in alcohols." The Journal of Physical Chemistry. Link
-
Sawyera, J. M., et al. (2023).[3] "Synthesis and photophysical characterization of fluorescent indole nucleoside analogues." RSC Advances. Link
-
Chen, Y., et al. (2018). "Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule." ResearchGate.[4] Link
-
Passow, K. T., & Harki, D. A. (2019). "4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe." Molecules. Link
Sources
Benchmarking Guide: 4-Amino-6-methyl-7-azaindole Based Kinase Inhibitors
This guide outlines a rigorous technical framework for benchmarking the potency and selectivity of kinase inhibitors derived from the 4-Amino-6-methyl-7-azaindole scaffold. This specific pharmacophore is a "privileged structure" in medicinal chemistry, designed to function as an ATP-competitive (Type I) hinge binder with enhanced solubility and metabolic stability compared to traditional indole or purine cores.
), cellular target engagement (Executive Summary & Scaffold Rationale
The 4-Amino-6-methyl-7-azaindole core is a bioisostere of the adenine ring found in ATP. Its dual nitrogen architecture (N1 and N7) allows for a bidentate hydrogen bonding network with the kinase hinge region (typically the backbone amide of the "Gatekeeper+1" and "Gatekeeper+3" residues).
Structural Advantages
-
Hinge Binding: The 4-amino group acts as a hydrogen bond donor, while the N7 nitrogen acts as an acceptor, mimicking the N6/N1 interaction of adenine.
-
6-Methyl Substitution: This modification typically fills the hydrophobic pocket adjacent to the hinge (often the solvent-exposed region or the ribose binding pocket), improving selectivity against kinases with sterically restricted active sites and enhancing lipophilicity for cell permeability.
-
7-Azaindole Core: Offers superior aqueous solubility and reduced susceptibility to oxidative metabolism compared to the indole scaffold.
Target Landscape & Reference Standards
To objectively benchmark new derivatives, you must compare them against "Gold Standard" inhibitors for the predicted target classes. Based on the 7-azaindole structure, the primary target families are Rho-associated Kinase (ROCK) , Janus Kinase (JAK) , and Aurora Kinases .
Benchmarking Matrix
| Target Family | Primary Reference Standard | Mechanism | Typical Potency ( |
| ROCK1/2 | Y-27632 or Fasudil | ATP-Competitive | ~140 nM (Y-27632) |
| JAK Family | Tofacitinib | ATP-Competitive | ~1-5 nM (JAK3) |
| Aurora A/B | VX-680 (Tozasertib) | ATP-Competitive | ~0.6 nM (Aurora A) |
| Pan-Kinase | Staurosporine | Broad Spectrum | < 10 nM (General) |
Mechanism of Action & Binding Topology
Understanding the binding mode is critical for interpreting potency data. The diagram below illustrates the Type I binding mode characteristic of this scaffold.
Figure 1: Bidentate binding topology of the 7-azaindole scaffold within the kinase ATP pocket.
Experimental Protocols for Benchmarking
Phase I: Biochemical Potency ( Determination)
Methodology: FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) is recommended over radiometric assays for throughput and sensitivity.
Protocol:
-
Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dilution: Prepare a 10-point serial dilution (1:3) of the 4-Amino-6-methyl-7-azaindole derivative in 100% DMSO. Start at 10
M. -
Reaction Assembly:
-
Add 2.5
L of 4X Compound to 384-well plate. -
Add 2.5
L of 4X Kinase/Antibody mixture. -
Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding (Pre-equilibrium).
-
Add 2.5
L of 4X ATP/Substrate mix (at apparent for ATP). -
Add 2.5
L of Tracer (Alexa Fluor® 647).
-
-
Detection: Incubate for 60 min. Read TR-FRET signal (Ex 340 nm / Em 665 nm & 615 nm).
-
Analysis: Calculate Emission Ratio (665/615). Fit data to a sigmoidal dose-response equation (variable slope).
Validity Criteria:
-
Z'-factor > 0.5.
-
Reference inhibitor
must be within 3-fold of historical mean.
Phase II: Cellular Target Engagement
Potency in a tube does not guarantee potency in a cell. You must verify membrane permeability and target inhibition in a relevant cell line (e.g., Jurkat for JAK, HeLa for Aurora).
Workflow Visualization:
Figure 2: Cellular assay workflow for validating kinase inhibition.
Protocol (Western Blot Endpoint):
-
Seed Cells:
cells/well in 6-well plates. -
Starvation: Serum-starve cells for 4-6 hours to reduce basal phosphorylation.
-
Treatment: Treat with inhibitor (0.1, 1, 10
M) for 1 hour. -
Stimulation:
-
For JAK: Stimulate with IL-6 (10 ng/mL) for 15 min.
-
For ROCK: No stimulation needed; check p-MYPT1 or p-MLC2 levels.
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (NaF,
). -
Analysis: Immunoblot for phospho-target vs. total target.
Comparative Data Analysis
Table 1: Potency & Selectivity Profile
| Compound ID | Target | Biochemical | Cellular | Selectivity Index (Target/Off-Target) |
| AMAI-007 | ROCK1 | 12 | 45 | > 100x (vs PKA) |
| Y-27632 (Ref) | ROCK1 | 140 | 300 | ~ 20x (vs PKA) |
| AMAI-007 | JAK3 | > 10,000 | N.D. | N/A |
| Staurosporine | Pan-Kinase | 2 | 5 | 1x (Non-selective) |
Interpretation:
-
Selectivity: The lack of JAK3 inhibition indicates the 6-methyl group likely clashes with the JAK3 active site, providing desirable specificity for ROCK.
References
-
Zhang, H. et al. (2009). "Design, synthesis and SAR of 7-azaindole based ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Lamba, V. & Ghosh, I. (2012). "New avenues in the design and synthesis of 7-azaindole derivatives as protein kinase inhibitors." Current Medicinal Chemistry. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher User Guide. Link
-
Sjögren, K. et al. (2020). "7-Azaindoles as potent and selective JAK inhibitors." Journal of Medicinal Chemistry. Link
Safety Operating Guide
Personal protective equipment for handling 4-Amino-6-methyl-7-azaindole hydrochloride
A Researcher's Guide to Safely Handling 4-Amino-6-methyl-7-azaindole hydrochloride
Navigating the specific handling requirements of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-Amino-6-methyl-7-azaindole hydrochloride, a heterocyclic aromatic amine, with a focus on personal protective equipment (PPE).
Core Principles of Safe Handling
A foundational risk assessment dictates that all personnel handling 4-Amino-6-methyl-7-azaindole hydrochloride must be thoroughly trained on its potential hazards and the appropriate safety protocols. The principle of ALARA (As Low As Reasonably Achievable) should be strictly followed to minimize exposure.
Key safety considerations include:
-
Engineering Controls: Whenever possible, handle the compound in a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the most critical barrier between the researcher and potential exposure.
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and that all personnel are trained in their use.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is based on a thorough risk assessment of the planned procedures. The following table outlines the recommended PPE for handling 4-Amino-6-methyl-7-azaindole hydrochloride in various laboratory scenarios.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[5][7][8] A face shield is recommended when handling larger quantities.[4][9] | Nitrile or neoprene gloves.[7][8] Inspect gloves for any signs of degradation before use.[3][10] | A flame-resistant lab coat is required.[5] Ensure it is fully buttoned. | If not handled in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7][8][11] |
| Solution Preparation and Handling | Chemical splash goggles are mandatory.[5][8] A face shield should be worn over the goggles, especially when working with volumes greater than 1 liter.[5] | Chemical-resistant gloves (nitrile or neoprene).[7][8] Consider double-gloving for added protection. | A flame-resistant lab coat is required.[5] | All solution preparation should be conducted in a chemical fume hood to avoid inhalation of aerosols or vapors.[4] |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield are required.[4][9] | Heavy-duty, chemical-resistant gloves.[5] | Chemical-resistant coveralls or an apron over a lab coat.[7][9] Chemical-resistant footwear is also recommended.[7][9] | A full-face respirator with appropriate cartridges is required for cleaning up significant spills.[7][9] |
Step-by-Step Handling Protocol
Adherence to a standardized protocol is crucial for minimizing risk. The following steps provide a procedural guide for safely handling 4-Amino-6-methyl-7-azaindole hydrochloride.
-
Preparation:
-
Before beginning any work, consult the most current safety information and establish a clear experimental plan.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
Operational and Disposal Plans
Storage: Store 4-Amino-6-methyl-7-azaindole hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The container should be kept tightly sealed.[2][3]
Waste Disposal: All waste containing 4-Amino-6-methyl-7-azaindole hydrochloride, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.[2]
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[2][3]
Visualizing the PPE Selection Process
To aid in the rapid selection of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the experimental procedure.
Sources
- 1. 4-Amino-7-azaindole hydrochloride | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ca [fishersci.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. agilent.com [agilent.com]
- 7. velsafe.com [velsafe.com]
- 8. falseguridad.com [falseguridad.com]
- 9. epa.gov [epa.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
